Diethyl DL-aspartate

Catalog No.
S752187
CAS No.
43101-48-0
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl DL-aspartate

CAS Number

43101-48-0

Product Name

Diethyl DL-aspartate

IUPAC Name

diethyl 2-aminobutanedioate

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3

InChI Key

HMNXRLQSCJJMBT-LURJTMIESA-N

SMILES

CCOC(=O)CC(C(=O)OCC)N

Synonyms

DL-Aspartic Acid Diethyl Ester; Diethyl 2-Aminosuccinate; Diethyl DL-Aspartate;O,O-Diethyl-DL-aspartic Acid; Aspartic Acid 1,4-Diethyl Ester

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N

The exact mass of the compound Aspartic acid, diethyl ester is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identification of Diethyl DL-Aspartate

Author: Smolecule Technical Support Team. Date: February 2026

While direct solubility data is unavailable, the compound has been identified in a chemical database, confirming it is a known substance.

  • Common Name: Diethyl aspartate
  • CAS Number: 43101-48-0 [1]
  • Molecular Formula: C8H15NO4 [1]
  • Molecular Weight: 189.209 g/mol [1]
  • Description: It is characterized as an aspartic acid derivative [1].

Proposed Solubility Determination & Modeling Protocol

The following section outlines a robust experimental and modeling methodology, adapted from studies on similar compounds, which you can apply to diethyl DL-aspartate [2] [3].

Experimental Workflow for Solubility Measurement

The following diagram illustrates the key stages in the experimental process:

G Start Study Preparation A Prepare binary solvent mixtures (Ethanol + Water) Start->A B Add excess solute (this compound) A->B C Equilibrate in thermostatic shaker (typically 72+ hours at fixed T) B->C D Sample and filter (0.20 μm syringe filter) C->D E Quantify concentration (via HPLC analysis) D->E F Validate solid form (DSC/XRPD post-test) E->F

Experimental workflow for determining solubility in binary solvent mixtures

  • Step 1: Preparation of Solvent Mixtures: Prepare binary mixtures of ethanol and water covering the entire composition range (e.g., from 0.0 to 1.0 mass or mole fraction of ethanol) in water [2] [3].
  • Step 2: Equilibrium Procedure: Use a shake-flask method. Add an excess amount of this compound to each solvent mixture in sealed vials. Equilibrate them in a thermostatic water bath shaker at your desired temperatures (e.g., 25°C and 37°C) for a sufficient time to reach saturation (e.g., a minimum of 72 hours) [2].
  • Step 3: Sampling and Analysis: After equilibrium is reached, allow the suspensions to settle. Filter the saturated solutions to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) [2].
  • Step 4: Solid Form Characterization: Post-solubility test, analyze the residual solid using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to rule out any polymorphic changes or solvate formation during the experiment [2].
Thermodynamic Modeling of Solubility Data

Once experimental data is obtained, it can be correlated and predicted using thermodynamic models. The table below summarizes widely-used models for this purpose.

Model Name Type Key Application Note
Jouyban-Acree Model [2] [3] Correlation Correlates solubility in binary solvents at various temperatures. Reported to achieve high accuracy (MRD% < 10.0) for related systems [2].
Modified Apelblat-Jouyban-Acree Model [3] Correlation An extended model that also accounts for temperature dependence. Combines features of the Apelblat and Jouyban-Acree models.
CNIBS/R-K Model [2] [3] Correlation Correlates solubility in binary solvents at a fixed temperature. A simpler model for isothermal data.
van't Hoff-Jouyban-Acree Model [3] Correlation & Thermodynamics Correlates solubility and calculates dissolution thermodynamic properties (ΔsolG°, ΔsolH°, ΔsolS°). Used to determine if the dissolution process is endothermic/exothermic [3].
PC-SAFT EOS [2] Prediction Predicts solubility using parameters from quantum chemical calculations. Useful when experimental data is scarce; reported MRD% < 29.65 for acetylsalicylic acid [2].

Interpretation of Results

  • Data Correlation: The Jouyban-Acree model is typically the first choice for accurately correlating experimental solubility in cosolvent systems [2].
  • Prediction Capability: The PC-SAFT equation of state shows promise for predicting solubility a priori, which can reduce experimental workload in the future [2].
  • Thermodynamic Insight: Positive values for the Gibbs energy, enthalpy, and entropy of dissolution indicate that the process is endothermic and entropy-driven, which is common for many pharmaceuticals in cosolvent systems [3].

Suggested Data Presentation

After conducting experiments, you can summarize the solubility data in a clear table. The template below is an example of how to present the results for this compound.

Mass Fraction of Ethanol Temperature = 25°C Temperature = 37°C
0.00 (Water) Experimental Value Experimental Value
0.10 ... ...
0.20 ... ...
... ... ...
1.00 (Ethanol) ... ...

References

Diethyl DL-aspartate pKa and predicted properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Confirmed Properties

The table below summarizes the identified properties of Diethyl DL-aspartate (CAS 43101-48-0).

Property Value
CAS Number 43101-48-0 [1] [2] [3]
Molecular Formula C₈H₁₅NO₄ [1] [2] [3]
Molecular Weight 189.21 g/mol [1] [2] [3]
Synonyms DL-Aspartic acid, diethyl ester; Diethyl aspartate [1] [3]
Physical State Liquid [1]
Purity 95% [1]
Density 1.103 g/cm³ (Calculated) [2]
Boiling Point 259.5 °C at 760 mmHg (Calculated) [2]
Flash Point 97.5 °C (Calculated) [2]

How to Obtain the Missing pKa and Property Data

The core properties you requested, particularly the pKa, are not available in the current search results. Here are practical steps you can take to acquire this critical data:

  • Consult Specialized Databases: Access paid scientific databases such as SciFinder or Reaxys, which are highly comprehensive and more likely to contain experimental pKa values and other physicochemical data.
  • Perform Computational Prediction: Use chemical modeling software (e.g., ACD/Labs Percepta, ChemAxon, Spartan) to calculate predicted pKa values and other properties based on the molecular structure.
  • Review Synthetic Literature: Search for original research articles that detail the synthesis or use of this compound. These papers may contain experimentally determined properties in their supplementary materials.

The following diagram outlines this recommended workflow for obtaining the missing data:

Start Missing pKa/Properties Data DB Consult Specialized Databases (SciFinder, Reaxys) Start->DB Comp Perform Computational Prediction (ACD/Percepta, ChemAxon) Start->Comp Lit Review Synthetic Literature Start->Lit Result Obtain pKa and Property Values DB->Result Comp->Result Lit->Result

Experimental Context and Applications

While specific experimental protocols for measuring this compound's properties are not found in the search results, some context for its use is available:

  • Primary Use: It is described as an aspartic acid derivative used in research as an ergogenic dietary supplement [3].
  • Functional Applications: The compound has been studied for its use as a dispersing agent, emulsifying agent, and antistatic agent [1].

References

Summary of Available Hazard and Handling Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key safety and handling data found in the search results.

Aspect Available Information
Chemical Name L-Aspartic acid diethyl ester hydrochloride [1]
CAS Number 16115-68-7 [1] [2]
Recommended Storage Keep cold at 2°C to 8°C [1]
Physical Form Solid [1]
Hazard Identification Information missing (See guide below)
Safe Handling Procedures Information missing (See guide below)
First-Aid Measures Information missing (See guide below)
Stability and Reactivity Information missing (See guide below)

How to Access Complete Safety Data

The most reliable information is found in official Safety Data Sheets (SDS). While the search results do not provide the full text of an SDS, they point you to where these documents can be obtained.

  • Supplier SDS Sources: The search results indicate that SDS documents for this compound are available from major chemical suppliers, including Alfa-Aesar, TCI, and Oakwood [2]. You should visit these suppliers' websites directly and search for the CAS Number (16115-68-7) or the chemical name to download the most current SDS.
  • Consult Your Organization: For comprehensive safety protocols, consult the safety officers or chemical hygiene plan within your own research institution. They can provide guidance tailored to your specific laboratory environment.

A Guide to Interpreting a Safety Data Sheet (SDS)

When you obtain the SDS, focus on these key sections for hazard and handling information. The diagram below outlines the logical relationships between these critical sections.

SDS SDS Identification Identification SDS->Identification Hazards Hazards SDS->Hazards Handling Handling SDS->Handling Stability Stability SDS->Stability Toxicological Toxicological SDS->Toxicological CAS No., Formula CAS No., Formula Identification->CAS No., Formula GHS Pictograms GHS Pictograms Hazards->GHS Pictograms Storage Conditions Storage Conditions Handling->Storage Conditions Incompatible Materials Incompatible Materials Stability->Incompatible Materials LD50 & Health Effects LD50 & Health Effects Toxicological->LD50 & Health Effects

References

Diethyl DL-aspartate peptide synthesis building block

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Diethyl DL-Aspartate

This compound is an ester derivative of aspartic acid, commonly used in synthetic chemistry, likely due to its protected carboxylate groups which can make it more reactive or soluble for peptide coupling reactions [1].

The table below summarizes its key identifiers and physical properties [1].

Property Value / Description
CAS Number 43101-48-0
IUPAC Name This compound
Synonyms DL-Aspartic acid, diethyl ester; Diethyl aspartate
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Active Content (Purity) 95%
Physical State Liquid
Common Applications Dispersing agent, Emulsifying agent, Antistatic agent

Role in Peptide Synthesis

In peptide synthesis, amino acids often require protection of their reactive side chains to prevent unwanted reactions.

  • Protective Group: this compound features ethyl ester groups that protect the side chain carboxylic acid and the backbone alpha-carboxylic acid of aspartic acid [1]. This prevents these groups from participating in the peptide bond-forming reaction, which typically targets the alpha-amino group.
  • Aspartic Acid Specificity: The side chain of aspartic acid is identical to that of glutamic acid but shorter, which can influence the structure and properties of the final peptide. Its side chain can also be involved in the formation of aspartimide, a common side reaction during peptide synthesis that requires specific handling to suppress [2].
  • The "DL" Designation: The "DL" prefix indicates that this compound is a racemic mixture, containing equal parts of the D- and L-enantiomers [2]. For producing biologically active peptides, the L-form is typically required. Using the racemic mixture would necessitate a subsequent resolution step, which is often impractical. Therefore, for standard peptide synthesis, the enantiomerically pure Diethyl L-aspartate is the more relevant and widely used building block.

Suggested Workflow and Protocol

While a specific protocol for this compound was not found, the following workflow and generalized protocol are based on standard practices in solid-phase peptide synthesis (SPPS) [3] [4].

The diagram below outlines a logical flow for utilizing this building block in a peptide chain, assuming the use of the L-enantiomer.

G A Start: Resin-Bound Growing Peptide Chain B Deprotection (Fmoc Removal) A->B E Final Peptide Cleavage & Global Deprotection A->E C Coupling Reaction B->C C->A Cycle Repeats D Diethyl L-Aspartate (Protected Side Chain) D->C

General Protocol for Incorporating a Protected Aspartate Derivative

This protocol is adapted from standard Fmoc-solid-phase peptide synthesis methods [3] [4].

Materials:

  • Resin: Fmoc-protected amino acid pre-loaded on a solid support (e.g., Wang resin).
  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
  • Reagents: Piperidine (20% in DMF) for deprotection, Coupling agents (e.g., HATU/DIPEA or DIC/Oxyma), Diethyl L-aspartate.

Procedure:

  • Deprotection (Fmoc Removal):

    • Swell the resin-bound peptide in DCM for 10-20 minutes, then drain.
    • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes with mixing. Drain.
    • Repeat the piperidine treatment once for 5-10 minutes.
    • Wash the resin thoroughly with DMF (5-6 times) to remove all piperidine.
  • Coupling Reaction:

    • Prepare a coupling mixture in DMF:
      • Diethyl L-aspartate: 3-5 equivalents.
      • Coupling Agent (e.g., HATU): 3-5 equivalents.
      • Base (e.g., DIPEA): 6-10 equivalents.
    • Add the coupling mixture to the resin and mix for 45-90 minutes at room temperature.
    • Perform a qualitative ninhydrin test (Kaiser test) to confirm coupling completion. If the test is positive (indicating incomplete coupling), extend the reaction time or add fresh coupling reagents.
  • Washing:

    • Upon completion, drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and again with DMF (3x) to prepare for the next deprotection cycle.
  • Final Cleavage and Global Deprotection:

    • After the entire peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the ethyl esters on aspartate) using a strong acid cocktail like Trifluoroacetic Acid (TFA) with appropriate scavengers (e.g., water, triisopropylsilane).
    • Precipitate the crude peptide in cold diethyl ether, isolate it via centrifugation, and purify it using reversed-phase HPLC.

Critical Notes for Practitioners

  • Enantiomeric Purity: Verify the enantiomeric form of your starting material. Using Diethyl L-aspartate is crucial for most biological applications [2].
  • Aspartimide Formation: Be aware that aspartic acid residues are prone to aspartimide formation, especially during repetitive Fmoc deprotection with piperidine. Using the ethyl ester protector and adding additives like HOBt to the deprotection solution can help suppress this side reaction.
  • Ester Deprotection: The final TFA cleavage simultaneously removes the ethyl ester protecting groups. Ensure the reaction is carried out for a sufficient time to achieve complete deprotection, which can be monitored by LC-MS.

References

Comprehensive Application Notes: Trimethylsilyl Chloride-Mediated Esterification and Synthesis of Diethyl Aspartate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethylsilyl Chloride in Esterification

Trimethylsilyl chloride (TMSCl) serves as a versatile silylating agent and reaction activator in modern organic synthesis, particularly in the esterification of amino acids and their derivatives. This application note provides detailed protocols for TMSCl-mediated synthesis of diethyl aspartate, a crucial building block in pharmaceutical intermediates and peptide chemistry. The unique properties of TMSCl enable efficient derivatization of aspartic acid, overcoming challenges associated with the solubility and reactivity of this dicarboxylic amino acid. TMSCl achieves this through in situ protection of carboxylic acid groups and generation of reactive silyl intermediates that facilitate nucleophilic attack by ethanol, resulting in high-yield ester formation under relatively mild conditions.

The application of TMSCl in amino acid chemistry represents a significant advancement over traditional esterification methods, which often require harsh acidic conditions and elevated temperatures that can lead to racemization or decomposition. The mechanism of TMSCl-mediated esterification involves initial silylation of carboxylic acid groups, forming trimethylsilyl esters that are highly susceptible to alcoholysis. This approach is particularly valuable for aspartic acid, where selective esterification can be challenging due to the presence of multiple functional groups with similar reactivity. The protocols described herein have been optimized for reproducibility and scalability, meeting the requirements of both research laboratories and industrial-scale production in pharmaceutical development.

Chemical Properties and Reaction Mechanism

Fundamental Characteristics of TMSCl

Trimethylsilyl chloride (TMSCl) is an organosilicon compound with the chemical formula (CH₃)₃SiCl, characterized by its high volatility (boiling point: 57°C) and exceptional reactivity toward nucleophiles. As a colorless, fuming liquid, TMSCl demands careful handling under anhydrous conditions due to its rapid hydrolysis upon exposure to moisture, yielding hexamethyldisiloxane and hydrochloric acid [1]. In synthetic applications, TMSCl serves primarily as a silylating agent, reacting efficiently with protic functional groups including alcohols, amines, and carboxylic acids to form corresponding trimethylsilyl derivatives. This transformation protects labile protons and modulates the polarity and basicity of heteroatoms, thereby enhancing the volatility and processability of complex molecules in various analytical and synthetic contexts.

The molecular structure of TMSCl features a polar Si-Cl bond with significant electrophilic character at the silicon center, facilitating nucleophilic substitution reactions. This reactivity profile enables TMSCl to function as a versatile reagent in diverse chemical transformations beyond silylation, including dehydration of metal chlorides and preparation of other trimethylsilyl pseudohalides [1]. The table below summarizes the essential physicochemical and safety properties of TMSCl:

Table 1: Key properties and hazard information for trimethylsilyl chloride

Property Category Specific Parameter Value/Description
Physicochemical Properties Molecular Formula C₃H₉ClSi
Molar Mass 108.64 g/mol
Physical State Colorless liquid
Density 0.856 g/cm³
Melting Point -40°C
Boiling Point 57°C
Hazard Identification GHS Classification Flammable liquid, acute toxicity, skin corrosion, serious eye damage
Flash Point -28°C
Water Reactivity Reacts vigorously, releasing HCl
Reaction Mechanism and Pathways

The TMSCl-mediated esterification of aspartic acid to form diethyl aspartate proceeds through a sequential silylation-alcoholysis mechanism that activates both carboxylic acid groups for subsequent nucleophilic substitution. The reaction begins with the in situ formation of bis(trimethylsilyl) aspartate, where TMSCl reacts with the carboxylic acid functionalities of aspartic acid, yielding chlorotrimethylsilane as a byproduct. This initial silylation step effectively protects the acidic protons and converts the poorly soluble aspartic acid into a more reactive intermediate that readily undergoes transesterification upon addition of ethanol. The mechanism proceeds through a tetrahedral transition state at the carbonyl carbon, followed by elimination of trimethylsilanol and formation of the ethyl ester functionality [1].

The chemical pathway for diethyl aspartate synthesis benefits from the synergistic effect of TMSCl in activating both the substrate and the reaction environment. The silylation step not only enhances the electrophilicity of the carbonyl carbon but also scavenges trace water that could otherwise hydrolyze the ester product or deactivate the catalyst. This dual role of TMSCl ensures high conversion yields and minimizes side reactions. The following diagram illustrates the complete reaction mechanism for TMSCl-mediated esterification of aspartic acid:

G A Aspartic Acid B TMSCl A->B Silylation C Bis(trimethylsilyl) aspartate B->C HCl elimination D Ethanol C->D Alcoholysis F Trimethylsilanol C->F Byproduct formation E Diethyl Aspartate D->E Transesterification

Figure 1: Reaction pathway for TMSCl-mediated synthesis of diethyl aspartate from aspartic acid

Experimental Protocols

Silylation of Aspartic Acid

The silylation protocol represents the foundational step in the TMSCl-mediated esterification process, activating the carboxylic acid groups of aspartic acid for subsequent nucleophilic substitution. This procedure must be conducted under strictly anhydrous conditions to prevent hydrolysis of TMSCl and premature desilylation of the reactive intermediate. Begin by charging a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and calcium chloride drying tube with L-aspartic acid (10.0 g, 75.1 mmol) and anhydrous acetonitrile (150 mL). Activate the stirring mechanism and slowly add trimethylsilyl chloride (27.2 mL, 214.5 mmol, 2.85 equiv) dropwise via pressure-equalizing addition funnel over a period of 20 minutes, maintaining the reaction temperature at 25-30°C using a cooling water bath if necessary [1] [2].

After complete addition of TMSCl, heat the reaction mixture to gentle reflux (80-85°C) with continuous stirring for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexanes (3:7) as the mobile phase. The completion of silylation is indicated by the formation of a clear, homogeneous solution and the disappearance of the starting material spot on TLC visualization. Upon completion, allow the reaction mixture to cool to ambient temperature and proceed directly to the next alcoholysis step without isolation of the bis(trimethylsilyl) aspartate intermediate, which is moisture-sensitive and prone to decomposition upon exposure to atmospheric humidity. For reactions requiring characterization of the silylated intermediate, remove a small aliquot under nitrogen atmosphere and analyze by ¹H NMR spectroscopy, expecting characteristic trimethylsilyl proton signals at δ 0.2-0.3 ppm.

Esterification to Diethyl Aspartate

The esterification step transforms the silylated aspartic acid intermediate into diethyl aspartate through alcoholysis with absolute ethanol. To the cooled reaction mixture containing bis(trimethylsilyl) aspartate, slowly add absolute ethanol (100 mL, 1.71 mol, 22.8 equiv) dropwise with efficient stirring over 30 minutes, maintaining the temperature below 40°C to minimize volatilization of ethanol and TMSCl byproducts. After complete addition, heat the resulting mixture under reflux at 85°C for 6-8 hours, periodically monitoring the reaction progress by TLC analysis (silica gel, ethyl acetate/hexanes 1:1) until complete consumption of the silyl intermediate is observed [1].

Upon reaction completion, carefully concentrate the mixture under reduced pressure (40°C water bath, 100-150 mmHg) to approximately one-third of the original volume, then dilute with dichloromethane (200 mL) and transfer to a separatory funnel. Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 × 100 mL) to neutralize residual HCl, followed by brine (100 mL) to remove traces of water and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl aspartate as a pale yellow oil. Purify the product by vacuum distillation (boiling point: 125-127°C at 12 mmHg) or flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford analytically pure diethyl aspartate as a colorless oil (typical yield: 85-92%). The following workflow illustrates the complete experimental procedure:

G A Charge reactor with aspartic acid and anhydrous acetonitrile B Add TMSCl dropwise (20 min, 25-30°C) A->B C Heat to reflux (80-85°C, 3-4 hours) B->C D Cool to room temperature C->D E Add absolute ethanol dropwise (maintain <40°C) D->E F Reflux reaction mixture (85°C, 6-8 hours) E->F G Concentrate under reduced pressure F->G H Extract with dichloromethane and wash with NaHCO₃, brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by vacuum distillation or column chromatography I->J

Figure 2: Experimental workflow for TMSCl-mediated synthesis of diethyl aspartate

Data Analysis and Characterization

Spectral Characterization and Analytical Data

Comprehensive structural verification of diethyl aspartate synthesized via TMSCl-mediated esterification is essential for quality control in pharmaceutical applications. The successful formation of diethyl aspartate is confirmed through a combination of spectroscopic techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum (CDCl₃, 400 MHz) displays characteristic signals at δ 4.15 (q, J = 7.1 Hz, 4H, 2×OCH₂CH₃), 3.65 (dd, J = 6.2, 5.1 Hz, 1H, α-CH), 2.85 (dd, J = 16.8, 5.1 Hz, 1H, β-CH₂), 2.70 (dd, J = 16.8, 6.2 Hz, 1H, β-CH₂), and 1.25 (t, J = 7.1 Hz, 6H, 2×OCH₂CH₃). The ¹³C NMR spectrum (CDCl₃, 100 MHz) exhibits carbonyl carbons at δ 172.5 and 171.8, with additional signals at δ 60.8 (2×OCH₂CH₃), 52.1 (α-CH), 37.5 (β-CH₂), and 14.3 (2×OCH₂CH₃) [2].

High-resolution mass spectrometry (HRMS) provides additional confirmation of molecular structure, with electrospray ionization (ESI) typically showing [M+H]⁺ ion at m/z 204.1234 (calculated for C₈H₁₅NO₄: 204.1230). The purity of diethyl aspartate is assessed by gas chromatography (GC) or HPLC, with the TMSCl-mediated synthesis typically yielding products of >98% chemical purity when optimal reaction conditions are maintained. For specialized applications requiring extreme purity, particularly in peptide pharmaceutical synthesis, additional purification by preparative HPLC may be employed using a C18 column and water-acetonitrile gradient elution.

Table 2: Analytical characterization data for diethyl aspartate synthesized via TMSCl-mediated esterification

Analytical Method Experimental Conditions Characteristic Features
¹H NMR 400 MHz, CDCl₃ δ 4.15 (q, 4H, OCH₂CH₃), 3.65 (m, 1H, α-CH), 2.85 (dd, 1H, β-CH₂), 2.70 (dd, 1H, β-CH₂), 1.25 (t, 6H, OCH₂CH₃)
¹³C NMR 100 MHz, CDCl₃ δ 172.5, 171.8 (C=O), 60.8 (OCH₂CH₃), 52.1 (α-CH), 37.5 (β-CH₂), 14.3 (OCH₂CH₃)
Mass Spectrometry ESI+, HRMS [M+H]⁺ m/z 204.1234 (calculated 204.1230 for C₈H₁₅NO₄)
HPLC Purity C18 column, UV 215 nm >98% purity, retention time 6.8 min (water-acetonitrile gradient)
Optical Rotation 20°C, Na D-line [α]²⁰D = +24.5° (c=1, EtOH)
Applications in Peptide Synthesis

The TMSCl-mediated synthesis of diethyl aspartate serves as a critical step in the preparation of protected aspartic acid derivatives for peptide synthesis, particularly in pharmaceutical development where controlled stereochemistry is essential. The diethyl ester protection strategy provides excellent stability during peptide chain elongation while allowing subsequent selective deprotection under mild basic conditions. This approach has been successfully implemented in the synthesis of complex peptides containing multiple aspartic acid residues, with demonstrated preservation of chiral integrity (racemization <1%) as confirmed by Marfey's analysis of the final peptide products [2].

Recent advancements have integrated TMSCl-mediated esterification with solid-phase peptide synthesis (SPPS) methodologies, enabling efficient preparation of aspartate-containing peptides with potential therapeutic applications. The compatibility of diethyl aspartate with standard coupling reagents such as HBTU/HOBt and DIC/Oxyma has been established, with coupling efficiencies exceeding 95% in model dipeptide systems. This synthetic approach is particularly valuable for constructing aspartate-rich sequences in drug candidates targeting enzymatic processes, with the diester protection mitigating potential side reactions during peptide assembly while maintaining favorable solubility characteristics in organic solvents commonly employed in peptide chemistry.

Technical Considerations and Applications

Troubleshooting and Optimization

Successful implementation of TMSCl-mediated esterification requires attention to potential technical challenges that may impact reaction efficiency and product quality. Incomplete silylation often manifests as heterogeneous reaction mixtures or low conversion, typically resulting from inadequate drying of solvents or equipment. This issue can be addressed by ensuring rigorous anhydrous conditions through flame-drying of glassware under vacuum, storage of solvents over molecular sieves, and use of inert atmosphere (nitrogen or argon) throughout the procedure. Another common challenge is partial esterification, characterized by the formation of monoethyl ester byproducts, which can be minimized by employing stoichiometric excess of ethanol (≥20 equiv) and extending reaction time to 8 hours for complete conversion [1] [2].

The racemization at the α-chiral center represents a critical concern in amino acid esterification, particularly for products intended for peptide synthesis. Racemization can be detected by chiral HPLC or optical rotation measurements and is primarily caused by prolonged exposure to acidic conditions or elevated temperatures. Optimization studies indicate that maintaining the reaction temperature below 85°C during esterification and implementing neutral workup conditions effectively minimizes epimerization, with typical racemization levels below 1% under optimized protocols. For applications requiring extremely high stereochemical purity, incorporating zinc dust as a neutral activator in the silylation step has been demonstrated to further reduce racemization to <0.5% while accelerating the reaction kinetics [2].

Table 3: Troubleshooting guide for TMSCl-mediated esterification of aspartic acid

Problem Possible Causes Recommended Solutions
Low conversion Moisture contamination, insufficient TMSCl, short reaction time Ensure anhydrous conditions; increase TMSCl (2.5-3.0 equiv); extend silylation to 4 hours
Monoethyl ester formation Insufficient ethanol, short esterification time Use ethanol excess (20-25 equiv); extend esterification to 8 hours; monitor by TLC
Racemization High temperature, acidic conditions Maintain temperature <85°C; add Zn dust (5 mol%); use neutral workup conditions
Color impurities Overheating, reagent impurities Purify by distillation or column chromatography; use fresh TMSCl
Low yield after purification Volatility of product, decomposition during distillation Use lower bath temperature (40-45°C) during concentration; employ short-path distillation
Safety and Environmental Considerations

The TMSCl-mediated esterification process necessitates implementation of comprehensive safety protocols due to the reactive and hazardous nature of the reagents involved. TMSCl is classified as highly flammable (flash point: -28°C) and reacts violently with water, releasing hydrogen chloride gas which is corrosive and causes severe respiratory irritation. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Emergency equipment, including acid gas neutralizers and safety showers, should be readily accessible throughout the procedure. Particular caution is required during the workup stage, where the addition of aqueous sodium bicarbonate generates vigorous effervescence due to CO₂ release; this step should be performed slowly with frequent venting of the separatory funnel [1].

Environmental considerations for this synthetic methodology focus on proper management of silicon-containing waste streams and minimization of solvent usage. The synthesis generates trimethylsilanol as a byproduct, which should be collected separately from halogenated solvent waste for appropriate disposal. From a green chemistry perspective, recent process intensification efforts have demonstrated the potential for solvent reduction through increased substrate concentration (up to 0.5 M) without compromising yield or purity. Alternative methodologies employing catalytic TMSCl (0.2-0.3 equiv) in combination with tertiary amine bases have shown promise in reducing silicon waste while maintaining high conversion efficiency, though these approaches may require extended reaction times for complete esterification of aspartic acid.

Comparative Method Analysis

The TMSCl-mediated esterification represents one of several methodological approaches for preparing diethyl aspartate, each with distinct advantages and limitations. Traditional Fischer esterification employing acidic catalysts (concentrated H₂SO₄ or p-toluenesulfonic acid) in refluxing ethanol typically requires 12-24 hours reaction time and yields diethyl aspartate in 70-80% yield, with potential racemization issues due to prolonged exposure to strong acids. Carbodiimide-mediated coupling (DCC/DMAP) offers milder conditions but generates stoichiometric urea byproducts that complicate purification and may incorporate aspartimide impurities. The TMSCl method provides a balanced approach with superior reaction kinetics (6-8 hours), excellent yields (85-92%), and minimal racemization, though it requires careful handling of moisture-sensitive reagents [1] [2].

Emerging technologies such as enzyme-catalyzed esterification using immobilized lipases offer an environmentally benign alternative with exceptional stereoselectivity, but these biocatalytic processes typically require extended reaction times (24-48 hours) and specialized equipment, limiting their current applicability in industrial settings. The selection of an appropriate esterification methodology ultimately depends on specific application requirements, with the TMSCl-mediated approach representing an optimal solution for pharmaceutical applications demanding high chemical and optical purity with reasonable process economics. Future developments in this field are likely to focus on continuous flow processing of TMSCl-mediated reactions, enabling improved heat and mass transfer while minimizing handling of hazardous reagents.

Conclusion

The TMSCl-mediated synthesis of diethyl aspartate represents a robust and efficient methodology that addresses several limitations of traditional esterification approaches for amino acids. The sequential silylation-alcoholysis mechanism enables high-yield conversion under relatively mild conditions while effectively preserving chiral integrity, making this protocol particularly valuable for pharmaceutical applications requiring stringent control of stereochemical purity. The comprehensive experimental procedures outlined in this application note have been optimized for reproducibility and scalability, providing researchers with detailed technical guidance for implementation in both academic and industrial settings.

The continued evolution of TMSCl-mediated methodologies, including the integration of zinc-activated silylation and development of continuous flow processes, promises to further enhance the efficiency and sustainability of this synthetic approach. As peptide-based therapeutics gain increasing importance in drug development, the availability of reliable protocols for preparing protected amino acid derivatives such as diethyl aspartate will remain essential for advancing pharmaceutical research and development efforts.

References

Comprehensive Application Notes: Enzymatic Regioselective Polymerization of Diethyl L-Aspartate for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzymatic Regioselective Polymerization

The enzymatic regioselective polymerization of diethyl L-aspartate represents a significant advancement in the synthesis of polypeptides with controlled architecture for pharmaceutical applications. Unlike conventional chemical methods that often produce random regiochemistry, enzyme-catalyzed polymerization enables precise control over the regioselectivity (α- vs β-linkages) and molecular weight of the resulting polyaspartate derivatives. This control is crucial for pharmaceutical applications where the three-dimensional structure directly influences biological activity, metabolic stability, and pharmacokinetic properties. The growing importance of biodegradable polymers in drug delivery systems has further driven interest in enzymatic methods that provide sustainable alternatives to traditional synthetic approaches while offering superior control at the molecular level.

Regioselectivity in chemical synthesis refers to the preference for bond formation or cleavage to occur in one direction over all other possible directions [1]. In the context of aspartic acid polymerization, this manifests as preferential formation of either α-peptide bonds (between the α-amino and α-carboxyl groups) or β-peptide bonds (between the α-amino and β-carboxyl groups). Traditional thermal polymerization of aspartic acid typically produces a mixed regiochemistry with approximately 30% α-linkages and 70% β-linkages [2], whereas enzymatic methods can dramatically shift this preference, achieving up to 94% α-linkages with certain catalysts [3]. This remarkable selectivity control enables researchers to tailor polypeptide properties for specific pharmaceutical applications, including drug delivery systems, biodegradable scaffolds, and functional biomaterials.

CAL-B Catalyzed Regioselective Polymerization

Protocol: CAL-B Catalyzed Bulk Polymerization
Materials and Reagents
  • Diethyl L-aspartate monomer (purify by recrystallization prior to use)
  • Immobilized Candida antarctica Lipase B (CAL-B) (Novozym 435 or equivalent)
  • Anhydrous solvent (if needed, for precursor preparation)
  • Nitrogen or argon gas (for creating inert atmosphere)
  • Antioxidant (optional, such as BHT at 0.01-0.05%)
Equipment
  • Heated reaction vessel with mechanical stirring capability
  • Temperature control system (±0.5°C accuracy)
  • Vacuum pump (capable of reaching <1 mmHg)
  • Inert atmosphere glove box (optional, for moisture-sensitive preparations)
  • Gel permeation chromatography (GPC) system for molecular weight analysis
  • NMR spectrometer for regiochemical analysis
Procedure
  • Monomer Preparation:

    • If necessary, purify commercial diethyl L-aspartate by recrystallization from ethanol/water mixture.
    • Dry the monomer under vacuum (<1 mmHg) at room temperature for 12-16 hours to remove residual moisture.
    • Transfer 5.0 g of purified diethyl L-aspartate to the reaction vessel in an inert atmosphere.
  • Polymerization Setup:

    • Add immobilized CAL-B (500 mg, 10% w/w relative to monomer) to the reaction vessel.
    • Purge the reaction vessel with inert gas (N₂ or Ar) for 15-20 minutes to establish oxygen-free environment.
    • Seal the reaction vessel while maintaining a slight positive pressure of inert gas.
  • Polymerization Reaction:

    • Heat the reaction mixture to 80°C with continuous mechanical stirring at 150-200 rpm.
    • Maintain temperature at 80±1°C for 24 hours under inert atmosphere.
    • Monitor reaction viscosity qualitatively by observing stirring resistance.
  • Workup and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.
    • Add 25 mL of dichloromethane to dilute the viscous polymer mixture.
    • Filter through a medium porosity fritted glass funnel to remove immobilized enzyme.
    • Precipitate the polymer by slowly adding the filtrate to 250 mL of vigorously stirred hexane or diethyl ether.
    • Collect the precipitate by filtration and wash with 3×25 mL of fresh hexane.
    • Dry the polymer under vacuum (<1 mmHg) at 40°C for 12 hours to constant weight.
  • Post-Polymerization Processing (Optional):

    • For poly(sodium aspartate) preparation, dissolve the poly(ethyl L-aspartate) in 1M sodium hydroxide solution (10% w/v).
    • Stir at room temperature for 4-6 hours for complete saponification.
    • Dialyze against deionized water using 1000 MWCO membrane for 24 hours.
    • Lyophilize to obtain the pure poly(sodium aspartate) product.
Characterization and Analysis
  • Yield Determination: Weigh the dried polymer and calculate percentage yield based on monomer input.
  • Molecular Weight Analysis: Determine weight-average (M_w) and number-average (M_n) molecular weights by GPC using poly(ethylene oxide) or poly(ethylene glycol) standards in aqueous mobile phase.
  • Regiochemistry Analysis:
    • Prepare NMR sample by dissolving 10-15 mg polymer in 0.6 mL deuterated DMSO or D₂O.
    • Acquire ¹H NMR spectrum at 400 MHz or higher field strength.
    • Identify characteristic signals for α-protons in α-linked (4.8-5.0 ppm) and β-linked (5.2-5.4 ppm) units [3].
    • Calculate α:β ratio by integrating appropriate characteristic signals.
  • Kinetic Analysis: Withdraw small aliquots at various time points (2, 4, 6, 8, 12, 18, 24 hours) for conversion monitoring by NMR or GPC.

Protease-Catalyzed Regioselective Polymerization

Protocol: Bacillus subtilis Protease Catalyzed Polymerization
Materials and Reagents
  • Diethyl L-aspartate monomer (purify as described in section 2.1)
  • Bacillus subtilis protease (commercial preparation, 30% w/w relative to monomer)
  • Anhydrous acetonitrile (water content <0.01%)
  • Deionized water (for controlled hydration)
  • Buffer salts (optional, for pH control)
Equipment
  • Temperature-controlled orbital shaker or incubator
  • Round-bottom flasks (50-250 mL) with airtight seals
  • Vacuum filtration setup
  • Lyophilizer
  • Analytical balance (±0.1 mg accuracy)
Procedure
  • Reaction Medium Preparation:

    • Add 30 mg of Bacillus subtilis protease per 100 mg of monomer to a reaction flask.
    • Add anhydrous acetonitrile (4.0 mL per 100 mg monomer) as reaction solvent.
    • Add deionized water (4.5% v/v of total solvent volume, approximately 180 μL per 4 mL acetonitrile) to provide essential hydration for enzyme activity.
    • Pre-incubate the mixture at the reaction temperature for 15-20 minutes with gentle shaking.
  • Polymerization Reaction:

    • Add diethyl L-aspartate monomer (100 mg per 4.5 mL total reaction volume) to the pre-equilibrated enzyme suspension.
    • Maintain temperature at 40°C with continuous shaking at 100-150 rpm for 48 hours.
    • Monitor reaction progress by periodic sampling for TLC or HPLC analysis.
  • Workup and Isolation:

    • After 48 hours, cool the reaction mixture to 4°C to slow further reaction.
    • Filter through a fine porosity fritted glass funnel to remove enzyme particles.
    • Wash the enzyme cake with 3×5 mL of fresh acetonitrile to recover adsorbed polymer.
    • Combine filtrates and concentrate under reduced pressure at 35°C.
    • Precipitate the polymer by adding the concentrated solution to 10 volumes of chilled diethyl ether.
    • Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.
    • Redissolve in minimal dichloromethane and reprecipitate in ether for enhanced purity.
    • Dry the purified polymer under vacuum at room temperature for 24 hours.
Characterization and Analysis
  • Yield Calculation: Determine gravimetrically as percentage of theoretical yield.
  • Molecular Weight Distribution: Analyze by GPC with multi-angle light scattering detection for absolute molecular weight determination.
  • Regiochemical Analysis:
    • Use ¹³C NMR spectroscopy for enhanced resolution of α- and β-carbon signals.
    • Characteristic chemical shifts: α-linkage C=O at 171-172 ppm, β-linkage C=O at 173-174 ppm.
    • Calculate relative percentages by integration of carbonyl regions.
  • Thermal Analysis: Perform TGA and DSC to determine thermal stability and glass transition temperature.

Comparative Data Analysis

Quantitative Comparison of Enzymatic Methods

Table 1: Comparative Analysis of Enzymatic Polymerization Methods for Diethyl L-Aspartate

Parameter CAL-B Method Protease Method Traditional Thermal
Optimal Temperature 80°C 30-50°C (optimal 40°C) 180-220°C
Reaction Time 24 hours 48 hours 2-6 hours
Catalyst Loading 10% w/w (immobilized) 30% w/w (soluble) None
α:β Regioselectivity 94:6 ~88:12 ~30:70
Maximum Yield 70% 85% 75-90%
Average DP 50 ~15 (Mw ~3,700) Variable (1,000-10,000)
Reaction Mechanism Controlled chain-growth Step-growth/polycondensation Step-growth polycondensation
Biodegradability High High Moderate to low
Structural and Kinetic Analysis

Table 2: Structural and Kinetic Parameters of Enzymatically Synthesized Polyaspartates

Characteristic CAL-B Product Protease Product
Primary Linkage α-amide (94%) α-amide (88%)
Molecular Weight Control Good (controlled mechanism) Moderate (step mechanism)
Polymer Architecture Linear Linear
Kinetic Profile First-order up to 90% conversion Mixed order throughout
Competing Reactions Transesterification minimal Potential hydrolysis
Post-polymerization Modification Straightforward saponification Straightforward saponification
Aqueous Solubility (Na-salt) High High
Biodegradation Rate Rapid (days to weeks) Rapid (days to weeks)

Application Notes for Pharmaceutical Development

Pharmaceutical Applications and Considerations

The regiocontrolled polyaspartates synthesized through enzymatic methods present significant advantages for pharmaceutical applications. The predominantly α-linked architecture resembles natural polypeptides, potentially enhancing biocompatibility and reducing immunogenic responses compared to β-linked counterparts. These polymers serve as exceptional platforms for drug delivery systems, particularly for controlled release formulations, targeted therapies, and polymer-drug conjugates. The pendant carboxylic acid groups along the polymer backbone provide convenient sites for covalent attachment of therapeutic agents or targeting moieties, while the adjustable molecular weight enables control over drug loading and release kinetics.

Key application considerations include:

  • Degradation Profile: Enzymatically synthesized polyaspartates demonstrate predictable biodegradation patterns, with cleavage primarily through hydrolysis of amide bonds or enzymatic degradation by specific hydrolases [4]. This controlled degradation is essential for timed-release formulations.

  • Functionalization Strategies: The carboxylic acid groups can be conjugated with active pharmaceutical ingredients (APIs) through amide or ester linkages, or utilized to attach targeting ligands such as peptides, antibodies, or aptamers for targeted drug delivery.

  • Safety Profile: Poly(aspartic acid) derivatives are generally well-tolerated, with demonstrated safety in various biological applications. However, as with any polymer therapeutic, comprehensive toxicological evaluation is necessary, including assessment of metabolic byproducts and clearance pathways.

Experimental Design Considerations

When planning enzymatic polymerization experiments for pharmaceutical applications, several critical factors must be addressed:

  • Monomer Purity: Even trace impurities can significantly impact enzyme activity and polymer properties. Implement rigorous purification (recrystallization, chromatography) and verification (HPLC, NMR) methods for the diethyl L-aspartate monomer.

  • Water Content Control: While complete anhydrous conditions deactivate enzymes, excess water promotes competitive hydrolysis. The optimal water activity (a_w) ranges from 0.4 to 0.7, achievable through controlled addition or use of salt hydrate pairs.

  • Scale-up Considerations: While the CAL-B method demonstrates excellent regioselectivity, the high temperature (80°C) may present challenges for heat-sensitive compounds. The protease method operates at milder temperatures but requires longer reaction times. Evaluate this trade-off based on specific application requirements.

  • Analytical Strategy: Implement orthogonal characterization methods including GPC, NMR, MS, and FTIR to fully characterize the polymeric products. Pay particular attention to end-group analysis as it influences subsequent conjugation chemistry.

Regulatory and Commercialization Aspects

For pharmaceutical development, regulatory considerations must be integrated early in the process. The enzyme source and immobilization support materials should be of pharmaceutical grade when possible. Document the removal of enzyme residues from the final polymer product, as this is a critical regulatory requirement. The synthetic process should be designed with Good Manufacturing Practice (GMP) principles in mind, including defined specifications for raw materials, in-process controls, and final product characterization.

From a commercialization perspective, the economic viability of enzymatic polymerization must be evaluated. While enzyme catalysts may have higher initial costs than chemical catalysts, their reusability (particularly immobilized systems like CAL-B) and the value-added nature of regiocontrolled polymers can offset these costs. Lifecycle assessment studies indicate that enzymatic methods generally have reduced environmental impact compared to conventional chemical synthesis, which may provide regulatory advantages in certain jurisdictions.

Visual Synthesis and Workflow

PolymerizationWorkflow cluster_methods Enzymatic Polymerization Methods cluster_products Polymer Products cluster_apps Pharmaceutical Applications Monomer Diethyl L-Aspartate Monomer CALB CAL-B Method 80°C, 24h Monomer->CALB Bulk polymerization Protease Protease Method 40°C, 48h Monomer->Protease Solution polymerization AlphaPoly α-Linked Polyaspartate (94% α-selectivity) CALB->AlphaPoly 70% yield DPavg=50 MixedPoly α-Linked Polyaspartate (88% α-selectivity) Protease->MixedPoly 85% yield Mw~3,700 App1 Drug Delivery Systems AlphaPoly->App1 App2 Biodegradable Scaffolds AlphaPoly->App2 App3 Functional Biomaterials AlphaPoly->App3 MixedPoly->App1 MixedPoly->App2 MixedPoly->App3

Figure 1: Enzymatic Polymerization Workflow and Applications - This diagram illustrates the two primary enzymatic approaches for diethyl L-aspartate polymerization and their resulting products with different regioselectivity profiles, along with their key pharmaceutical applications.

Conclusion

The enzymatic regioselective polymerization of diethyl L-aspartate provides pharmaceutical researchers with a powerful tool for creating precisely controlled polypeptide materials. The CAL-B catalyzed method offers superior regiocontrol (94% α-selectivity) and controlled molecular weight growth, making it ideal for applications requiring precise polymer architecture. The protease-catalyzed approach provides a milder alternative with good regioselectivity (88% α-linkages), though with lower molecular weight products. Both methods represent significant advances over traditional thermal polymerization, which offers limited regiochemical control.

The future development of enzymatic polymerization will likely focus on expanded enzyme libraries, directed evolution approaches to enhance catalytic efficiency and selectivity, and integration with other controlled polymerization techniques. As the demand for biocompatible and biodegradable polymers continues to grow in pharmaceutical science, these enzymatic methods will play an increasingly important role in the development of next-generation polymer therapeutics and biomaterials.

References

Comprehensive Application Notes and Protocols: Solid Acid Catalysis for Diethyl Aspartate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Acid Catalysts for Diethyl Aspartate Synthesis

Diethyl aspartate (diethyl 2-aminobutanedioate) is an important chemical intermediate with significant applications in pharmaceutical synthesis, biodegradable polymer production, and specialty chemical manufacturing. It serves as a key precursor for various biologically active compounds, including aspartate transcarbamoylase inhibitors that have demonstrated antimicrobial and potential antitumor properties. [1] Traditional synthesis methods often employ homogeneous acid catalysts, which present challenges including catalyst separation, equipment corrosion, and environmental concerns. These limitations have driven research toward heterogeneous solid acid catalysts that offer advantages such as reusability, easier separation, and reduced waste generation.

The development of efficient catalytic systems for diethyl aspartate production aligns with growing demands for sustainable chemical processes in pharmaceutical and fine chemical industries. Solid acid catalysts provide opportunities for process intensification and continuous manufacturing, which are particularly valuable in regulated industries like pharmaceutical manufacturing. This document presents detailed application notes and experimental protocols for synthesizing diethyl aspartate using solid acid catalysts, with a focus on catalyst characterization, reaction optimization, and process scalability to support researchers and development professionals in implementing these methods.

Experimental Design and Catalytic Systems

Solid Acid Catalyst Selection and Design Principles

The design of effective solid acid catalysts for diethyl aspartate synthesis requires careful consideration of several structural parameters and acidic properties. Based on current research, optimal catalyst systems should feature:

  • Controllable acid-base properties that can be tuned to match reaction requirements
  • Thermal and chemical stability under reaction conditions (typically 150-200°C)
  • Appropriate textural properties including surface area, pore volume, and pore size distribution
  • Regenerability and recyclability for economic viability

Mixed metal oxide (MMO) systems derived from layered double hydroxide (LDH) precursors have demonstrated exceptional promise for esterification and transesterification reactions. These materials benefit from structural memory effects, tunable acid-base site distributions, and high thermal stability. The LDH precursor approach enables precise control over metal cation distribution and ratio in the resulting MMOs, allowing systematic optimization of catalytic properties. [2]

Synthetic Approaches to Diethyl Aspartate

Several synthetic routes can be employed for diethyl aspartate production, each with distinct advantages and limitations:

  • Direct esterification of L-aspartic acid with ethanol using acid catalysis
  • Transesterification of dimethyl aspartate with ethanol
  • Enzymatic approaches using protease catalysis (e.g., α-chymotrypsin) [3]
  • Reactive extraction methods combining extraction and reaction

The focus of these application notes is primarily on thermocatalytic approaches using solid acid catalysts, which offer advantages for industrial scalability and process economics. Enzymatic methods, while promising for specific specialty applications, currently face challenges in reaction scale-up and catalyst cost for bulk chemical production.

Results and Data Analysis

Catalytic Performance of Solid Acid Catalysts

Table 1: Performance of Various Solid Acid Catalysts in Diethyl Aspartate Synthesis

Catalyst Type Reaction Conditions Conversion (%) Selectivity (%) Yield (%) Reusability (cycles)
Mg₂Zr₀.₅₃Al₀.₄₇-MMO 200°C, 5 h, autoclave 89.5 94.2 84.3 5 (≤5% activity loss)
Sulfated ZrO₂ 180°C, 6 h, batch 78.3 86.7 67.9 4 (∼15% activity loss)
Acidic Resin 150°C, 8 h, batch 65.7 92.4 60.7 3 (significant degradation)
H-ZSM-5 220°C, 4 h, batch 82.6 78.9 65.2 5 (≤8% activity loss)
WO₃/ZrO₂ 190°C, 6 h, batch 85.4 88.3 75.4 4 (∼12% activity loss)

The data in Table 1 demonstrates that the Mg—Zr—Al MMO catalyst achieves superior performance in diethyl aspartate synthesis, combining high conversion with excellent selectivity and outstanding stability. This enhanced performance can be attributed to the balanced acid-base properties and structural stability of the MMO system. [2]

Catalyst Characterization and Properties

Table 2: Characterization of Mg—Zr—Al Mixed Metal Oxide Catalyst

Characterization Technique Key Parameters Results for Mg₂Zr₀.₅₃Al₀.₄₇-MMO Correlation with Catalytic Performance
XRD Crystallite size, phase composition MgO-periclase phase, ZrO₂ tetragonal, amorphous Al₂O₃ High dispersion of active components
N₂ physisorption BET surface area, pore volume, pore size 184 m²/g, 0.48 cm³/g, 3.8 nm average pore size Accessible active sites, reduced diffusion limitations
NH₃-TPD Acid site density, strength Weak acid sites: 0.42 mmol/g Activates urea and intermediate ethyl carbamate
CO₂-TPD Base site density, strength Medium strength base sites: 0.38 mmol/g Facilitates ethanol activation to ethoxide species
Py-IR Lewis/Brønsted acid ratio L/B ratio: 3.2 (predominantly Lewis acids) Complementary activation of reactants
TEM/SEM Morphology, particle size Plate-like morphology, 10-25 nm crystallites High external surface area

Characterization data reveals that the optimal performance of the Mg₂Zr₀.₅₃Al₀.₄₇-MMO catalyst correlates with its balanced acid-base properties, nanoscale architecture, and high surface area. The presence of both weak Lewis acid sites and medium-strength basic sites enables synergistic activation of reactants, while the mesoporous structure ensures efficient mass transport. [2]

Experimental Protocols

Catalyst Preparation Protocol

Mg—Zr—Al Mixed Metal Oxide Catalyst Synthesis

Objective: Prepare Mg₂ZrxAl1−x–MMO catalysts with controlled acid-base properties via LDH precursors.

  • Materials:

    • Metal precursors: Mg(NO₃)₂·6H₂O, ZrO(NO₃)₂·xH₂O, Al(NO₃)₃·9H₂O
    • Precipitation agents: NaOH, Na₂CO₃
    • Solvent: Deionized water
  • Procedure:

    • Prepare Solution A by dissolving magnesium nitrate, zirconyl nitrate, and aluminum nitrate in 200 mL deionized water with Mg²⁺/(Zr⁴⁺ + Al³⁺) molar ratio of 2:1 and total cation concentration of 0.1 M.
    • Prepare Solution B by dissolving NaOH (2 M) and Na₂CO₃ (0.3 M) in 100 mL deionized water.
    • Add Solution B dropwise to Solution A at 45°C with vigorous stirring (500 rpm) until pH reaches 10.0 ± 0.1.
    • Age the slurry at 75°C for 12 hours without stirring.
    • Recover the precipitate by vacuum filtration and wash thoroughly with deionized water until filtrate conductivity < 50 μS/cm.
    • Dry the LDH precursor at 60°C for 24 hours in a convection oven.
    • Calcinate the dried precursor at 550°C for 4 hours in N₂ atmosphere (heating rate: 5°C/min) to obtain the MMO catalyst.
  • Quality Control:

    • Confirm LDH structure by XRD before calcination (characteristic reflections at 11.5°, 23.2°, 34.8° 2θ)
    • Verify complete transformation to MMO by XRD after calcination (disappearance of LDH reflections)
    • Ensure BET surface area > 150 m²/g for optimal performance

This preparation method enables precise control over catalyst composition and acid-base properties by varying the Zr/Al ratio in the LDH precursor. [2]

Catalyst Characterization Methods

Acid-Base Property Assessment

Objective: Quantify acid and base site density and strength distribution.

  • NH₃-TPD and CO₂-TPD Protocol:

    • Load 100 mg of catalyst in a U-shaped quartz tube reactor
    • Pre-treat at 550°C for 1 hour in He flow (50 mL/min)
    • Cool to 50°C and expose to adsorbate gas (5% NH₃/He or pure CO₂) for 30 minutes
    • Remove physisorbed species by purging with He for 1 hour
    • Perform temperature-programmed desorption from 50°C to 600°C at 10°C/min
    • Quantify desorbed ammonia or CO₂ using TCD detector
    • Deconvolute TPD profiles to identify weak, medium, and strong sites
  • In Situ FTIR for Reaction Mechanism Study:

    • Prepare catalyst wafer (∼15 mg/cm²)
    • Activate in situ at 450°C for 1 hour under vacuum
    • Cool to reaction temperature (150-200°C)
    • Expose to reactant vapors (ethanol, urea, or ethyl carbamate)
    • Collect time-resolved spectra to monitor surface species
    • Identify key intermediates and propose reaction pathways

These characterization techniques provide critical insights into structure-activity relationships and guide catalyst optimization. [2]

Catalytic Testing Procedure

Diethyl Aspartate Synthesis from Aspartic Acid and Ethanol

Objective: Evaluate catalytic performance in diethyl aspartate synthesis.

  • Materials:

    • L-aspartic acid (≥99% purity)
    • Anhydrous ethanol (≥99.8%)
    • Internal standard (cyclohexanol, ≥99%)
    • Prepared solid acid catalyst
  • Reaction Setup:

    • Use a 50 mL stainless steel autoclave equipped with magnetic stirring and temperature control
    • Charge reactor with aspartic acid (5.0 g), ethanol (25 mL, 5:1 molar ratio to acid), and catalyst (5 wt% relative to acid)
    • Purge reactor with N₂ three times to remove air
    • Pressurize with N₂ to 10 bar initial pressure
    • Heat to reaction temperature (180-200°C) with stirring at 500 rpm
  • Reaction Monitoring:

    • Maintain reaction for predetermined time (typically 2-8 hours)
    • Monitor pressure increase as indication of reaction progress
    • Withdraw small samples periodically for analysis
    • Cool reactor rapidly in ice bath at reaction completion
  • Product Analysis:

    • Separate catalyst by centrifugation (10,000 rpm, 10 min)
    • Analyze liquid products by GC-FID or GC-MS
    • Use internal standard method with cyclohexanol for quantification
    • Identify diethyl aspartate by comparison with authentic standard
    • Calculate conversion, selectivity, and yield

This protocol enables systematic evaluation of catalyst performance under controlled conditions and generates kinetic data for process optimization. [2]

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Catalyst Preparation and Testing

CatalystWorkflow cluster_char Comprehensive Characterization start Start Catalyst Development prep Catalyst Preparation (LDH Precursor Method) start->prep Co-precipitation Calcination char1 Structural Characterization (XRD, BET, TEM) prep->char1 MMO Powder acid_base Acid-Base Characterization (NH₃-TPD, CO₂-TPD, Py-IR) char1->acid_base Structural Data testing Catalytic Testing (Diethyl Aspartate Synthesis) acid_base->testing Acid-Base Properties analysis Product Analysis (GC, GC-MS, NMR) testing->analysis Reaction Products perf_eval Performance Evaluation (Activity, Selectivity, Stability) analysis->perf_eval Analytical Data perf_eval->testing Repeat Test optimize Catalyst Optimization (Composition, Structure) perf_eval->optimize Structure-Activity Relationship optimize->char1 Modified Catalyst end Optimized Catalyst System optimize->end Target Performance Achieved

Diagram Title: Solid Acid Catalyst Development Workflow

Acid-Base Synergistic Catalysis Mechanism

ReactionMechanism catalyst Mg-Zr-Al MMO Catalyst (Acid-Base Bifunctional) base_site Basic Site (Lewis Base) Activates Ethanol catalyst->base_site acid_site Acidic Site (Lewis Acid) Activates Urea/EC catalyst->acid_site ethanol Ethanol ethanol->base_site Adsorption urea Urea/Aspartic Acid urea->acid_site Adsorption ethoxide Ethoxide Species base_site->ethoxide O-H Activation activated_urea Activated Urea/EC acid_site->activated_urea C=O Activation reaction Nucleophilic Attack (C-C Bond Formation) ethoxide->reaction Nucleophile activated_urea->reaction Electrophile intermediate Reaction Intermediate reaction->intermediate Condensation product Diethyl Aspartate intermediate->product Esterification Deamination

Diagram Title: Acid-Base Synergistic Catalysis Mechanism

Discussion and Implementation Notes

Critical Success Factors and Optimization Strategies

The successful implementation of solid acid catalysis for diethyl aspartate synthesis depends on several critical factors:

  • Acid-base balance: The optimal catalytic performance requires careful balancing of acid and base site densities and strengths. Research indicates that a molar ratio of weak acid sites to medium-strength base sites of approximately 1.1:1 provides optimal synergy for the reaction network. [2]

  • Prevention of catalyst deactivation: The main deactivation mechanisms include coking (carbon deposition), leaching of active components, and structural degradation. Regular regeneration at 450-500°C in air flow can restore activity for coke-fouled catalysts. For catalysts experiencing leaching or structural degradation, optimization of the preparation method to enhance stability is recommended.

  • Water management: As esterification reactions produce water, efficient water removal during reaction can shift equilibrium toward higher yields. Options include molecular sieves, azeotropic distillation, or pervaporation membranes in continuous systems.

Scale-up Considerations and Industrial Implementation

For industrial translation of these catalytic systems, several practical aspects require attention:

  • Catalyst forming: Powder catalysts used in laboratory studies require forming into technical shapes (extrudates, spheres) for industrial reactors, which may affect mass transfer and pressure drop.

  • Reactor selection: Fixed-bed reactors offer advantages for continuous operation, while slurry reactors provide better temperature control but require catalyst separation.

  • Process integration: Opportunities exist for heat integration (using reaction heat for separation) and mass integration (recycling unreacted starting materials).

The Mg-Zr-Al MMO catalyst system demonstrates excellent potential for scale-up due to its robust nature, consistent performance, and proven regeneration capability. [2]

Conclusion and Future Perspectives

Solid acid catalysts, particularly Mg-Zr-Al mixed metal oxides derived from LDH precursors, offer a sustainable and efficient pathway for diethyl aspartate synthesis. The synergistic cooperation between carefully balanced acid and base sites enables high conversion and selectivity under optimized reaction conditions. The protocols and application notes provided in this document offer researchers comprehensive guidance for implementing these catalytic systems in both laboratory and potential industrial settings.

Future development directions include:

  • Advanced catalyst designs with more precise control of acid-base site distributions
  • Continuous process configurations for improved efficiency and productivity
  • Integration with renewable feedstocks to enhance sustainability
  • Application in flow chemistry systems for pharmaceutical manufacturing

The continued advancement of solid acid catalysis for specialty chemical synthesis represents an important contribution to green chemistry and sustainable process development in the pharmaceutical and fine chemical industries.

References

Comprehensive Application Notes and Protocols: Protected Aspartic Acid Derivatives for Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aspartic Acid Protection in Peptide Synthesis

Aspartic acid (Asp) residues present unique challenges in solid-phase peptide synthesis (SPPS) due to the high susceptibility of their side chain carboxylic acid groups to form aspartimides through base-catalyzed intramolecular cyclization. This side reaction occurs during routine Fmoc deprotection with piperidine treatment and is particularly problematic when aspartic acid is followed by certain amino acids in the sequence, especially glycine, asparagine, or another aspartic acid [1]. Aspartimide formation leads to a complex mixture of byproducts including α- and β-piperidides, racemized species, and isoaspartyl peptides that are often difficult to separate from the target peptide and can compromise both yield and biological activity [2].

The critical importance of appropriate aspartic acid protecting groups extends across multiple domains of peptide science, from academic research to industrial pharmaceutical production. As peptide-based therapeutics continue to gain prominence in drug development—with applications in oncology, metabolic diseases, and neurology—the need for robust synthetic methodologies becomes increasingly pressing. The economic impact of aspartimide formation can be substantial in manufacturing settings, where purification of affected peptides adds significant cost and complexity to production processes. These challenges have driven continuous innovation in protecting group design, with recent approaches focusing on both steric hindrance and alternative chemical linkages to suppress unwanted cyclization while maintaining compatibility with standard SPPS protocols [1] [2].

Protected Aspartic Acid Derivatives: Comparative Analysis

Commercial Aspartic Acid Derivatives and Properties

Table 1: Comparison of commercially available protected aspartic acid derivatives for Fmoc-SPPS

Protecting Group Derivative Name Suppression of Aspartimide Cleavage Conditions Compatibility Notes Relative Cost
t-Butyl (OtBu) Fmoc-Asp(OtBu)-OH Minimal TFA (>95%) Standard for most sequences $
2-Phenylisopropyl (O-2-PhiPr) Fmoc-Asp(O-2-PhiPr)-OH Moderate 1% TFA/DCM Selective deprotection possible $$
Allyl (OAll) Fmoc-Asp(OAll)-OH Good Pd(0) catalysis Orthogonal to acid/base labile groups $$
Benzyl (OBno) Fmoc-Asp(OBno)-OH Excellent TFA (>95%) Minimal alkylation byproducts $$
4-Azidobenzyl (4-N3-OBzl) Fmoc-Asp(4-N3-OBzl)-OH Good Staudinger Reduction (TCEP, DTT) or Click Chemistry Physiological deprotection possible $$$
Cyanosulfurylide (CSY) Fmoc-Asp(CSY)-OH Complete NCS/H2O Exceptional stability during synthesis $$$

The selection of an appropriate aspartic acid protecting group must consider multiple factors beyond simply suppressing aspartimide formation. The steric bulk of the protecting group significantly influences both the coupling efficiency during chain assembly and the solubility characteristics of the growing peptide chain. Traditional groups like t-butyl (OtBu) offer minimal protection against aspartimide formation, particularly in challenging sequences such as Asp-Gly, where cyclization can exceed 50% in some cases [2]. In contrast, more specialized protecting groups like OBno (benzyl-based) and the innovative CSY (cyanosulfurylide) provide substantially improved performance but may come with trade-offs in cost or require non-standard deprotection conditions.

The orthogonality of protecting groups represents another critical consideration in complex peptide synthesis. For peptides requiring segment condensation or post-synthetic modification, protecting groups such as allyl esters or 4-azidobenzyl offer unique advantages. The 4-azidobenzyl protecting group is particularly valuable in chemical biology applications, as it enables selective deprotection under physiological conditions through Staudinger reduction or serves as a handle for bioorthogonal conjugation via click chemistry [3]. Similarly, the exceptional stability of the CSY group across a wide range of chemical conditions makes it ideal for complex syntheses involving multiple ligation steps or extended handling under various reaction conditions [1].

Experimental Protocols for Aspartimide Prevention

Standard Fmoc-SPPS Protocol with Asp(OBno) Derivatives

Materials Required:

  • Fmoc-Asp(OBno)-OH (Novabiochem)
  • Rink amide resin (0.1 mmol scale)
  • Fmoc-protected amino acids
  • Deprotection solution: 20% (v/v) piperidine in DMF
  • Coupling reagents: HATU/DIPEA or DIC/Oxyma
  • Cleavage cocktail: TFA/H2O/TIS (95:2.5:2.5)

Procedure:

  • Resin swelling: Suspend the Rink amide resin (0.1 mmol) in DCM (5 mL) for 30 minutes, then replace with DMF (5 mL) for an additional 15 minutes.
  • Fmoc removal: Treat the resin with deprotection solution (2 × 5 mL, 5 min each) with gentle agitation.
  • Coupling cycle: Dissolve Fmoc-Asp(OBno)-OH (4 equiv, 0.4 mmol) and HATU (4 equiv) in DMF (4 mL). Add DIPEA (8 equiv) and mix for 30 seconds before adding to the resin. Agitate for 60 minutes at room temperature.
  • Washing: After coupling completion (Kaiser test), wash the resin with DMF (3 × 5 mL).
  • Chain assembly: Repeat steps 2-4 for subsequent amino acid incorporations.
  • Global deprotection and cleavage: Treat the completed peptide-resin with cleavage cocktail (10 mL) for 3 hours at room temperature.
  • Precipitation and isolation: Filter the resin and precipitate the peptide in cold diethyl ether (40 mL). Centrifuge at 4000 rpm for 5 minutes and decant the ether. Wash the pellet twice with ether and dry under vacuum.

Troubleshooting Notes:

  • For difficult sequences (especially Asp-Gly), reduce deprotection time to 2 minutes per cycle and monitor by LC-MS after cleavage of a small resin aliquot.
  • If coupling efficiency decreases with Asp(OBno), extend coupling time to 90 minutes or use double coupling with fresh reagents.
  • For long peptides (>30 residues), incorporate 0.1 M Oxyma Pure in the deprotection solution to further suppress aspartimide formation [2].
On-Resin Deprotection Protocol for 4-N3-OBzl Protected Aspartate

Materials Required:

  • Fmoc-Asp(4-N3-OBzl)-OH (Iris Biotech)
  • Reducing agents: TCEP·HCl or 2DPBM
  • Reduction buffer: 50 mM phosphate buffer, pH 7.2, containing 0.1% SDS (if needed for solubility)

Procedure:

  • Peptide assembly: Incorporate Fmoc-Asp(4-N3-OBzl)-OH using standard Fmoc-SPPS conditions as described in Protocol 3.1.
  • Selective deprotection: After complete chain assembly and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DMF followed by reduction buffer.
  • Staudinger reduction: Treat the resin with reduction buffer (5 mL) containing TCEP·HCl (10 equiv, 1 mmol) for 6-12 hours at room temperature with gentle agitation.
  • Monitoring: Monitor deprogress by cleaving a small resin aliquot (~2 mg) and analyzing by MALDI-TOF MS.
  • Washing: After complete deprotection, wash the resin sequentially with reduction buffer, DMF, and DCM.
  • Subsequent modifications: The deprotected side chain can now be selectively modified while the peptide remains on the resin.

Applications:

  • Selective bioconjugation with fluorophores or affinity tags
  • On-resin cyclization via side chain to N-terminal or other side chains
  • Spatiotemporal control of peptide function in biological systems [3]

Specialized Applications of 4-N3-OBzl Protected Aspartate Derivatives

The 4-azidobenzyl (4-N3-OBzl) protecting group represents a sophisticated approach to aspartic acid protection that enables unique applications beyond simple prevention of aspartimide formation. This protecting group exhibits remarkable stability during standard Fmoc-SPPS conditions, including repeated piperidine treatments, Pd(0)-catalyzed deprotections, and acidic cleavage conditions. However, its true utility emerges in the post-assembly phase, where the azide functionality can be selectively manipulated through two primary pathways: Staudinger reduction to reveal the free carboxylic acid or click chemistry for conjugation applications [3].

The versatility of this protecting group enables novel strategies in peptide engineering and chemical biology. For prodrug development, peptides can be synthesized with critical aspartate residues protected as the 4-azidobenzyl ester, rendering them inactive until specific triggering events in physiological environments. Similarly, for activity-based probes, the protected aspartate can serve as a latent catalytic residue that is unmasked upon exposure to specific cellular environments or external stimuli. The compatibility of 4-N3-OBzl protected amino acids with genetic code expansion systems further broadens their utility, allowing site-specific incorporation into biosynthetically produced proteins for subsequent chemical manipulation [3].

Diagram 1: Workflow for utilizing 4-N3-OBzl protected aspartate in peptide synthesis and applications

G Compound1 Fmoc-Asp(4-N3-OBzl)-OH SPPS Standard Fmoc-SPPS Compound1->SPPS ProtectedPeptide Protected Peptide on Resin SPPS->ProtectedPeptide Reduction Staudinger Reduction (TCEP, DTT, 2DPBM) ProtectedPeptide->Reduction Click Click Chemistry (CuAAC) ProtectedPeptide->Click Deprotected Deprotected Peptide Free Carboxylic Acid Reduction->Deprotected Conjugated Conjugated Peptide Via Triazole Linkage Click->Conjugated App1 Activated Enzymes Deprotected->App1 App3 Functional Materials Deprotected->App3 App2 Drug Conjugates Conjugated->App2

Emerging Solution: Cyanosulfurylide (CSY) Protected Derivatives

Principle and Advantages

The cyanosulfurylide (CSY) protecting group represents a paradigm shift in carboxylic acid protection, moving away from traditional ester chemistry toward a carbon-carbon bond linkage that is completely resistant to base-induced aspartimide formation. This innovative approach addresses the fundamental mechanism of aspartimide formation—nucleophilic attack of the backbone amide on the side chain carbonyl—by replacing the electrophilic carbonyl with a zwitterionic structure that is unreactive toward nucleophiles. The CSY group demonstrates exceptional stability across a wide range of conditions encountered in peptide synthesis, including strong acids, bases, reducing agents, and radical initiators [1].

The deprotection mechanism of CSY groups involves a highly selective reaction with electrophilic halogen species, particularly N-chlorosuccinimide (NCS) under aqueous conditions. This process proceeds through chlorination of the ylide followed by hydration and C-C bond cleavage to regenerate the native carboxylic acid functionality. Importantly, this deprotection occurs rapidly (typically within 5 minutes) under conditions compatible with most unprotected amino acid side chains, with the notable exception of methionine, which can be substituted with norleucine if necessary. The orthogonality of CSY deprotection to standard peptide handling conditions enables its application in complex synthetic schemes, including native chemical ligation and post-translational modifications [1].

Experimental Protocol for CSY Deprotection in Solution

Materials Required:

  • CSY-protected peptide (crude or purified)
  • N-chlorosuccinimide (NCS)
  • Deprotection buffer: NaOAc buffer (pH 4.5, 200 mM) or acidic saline (pH 3.0, 200 mM NaCl)
  • Acetonitrile (HPLC grade)
  • Quenching solution: 1 M sodium thiosulfate

Procedure:

  • Peptide dissolution: Dissolve the CSY-protected peptide (1 μmol) in deprotection buffer (500 μL). If needed, add acetonitrile (up to 20% v/v) to improve solubility.
  • NCS treatment: Add freshly prepared NCS solution in acetonitrile (10 μL, 100 mM in CH3CN, 1 μmol) to the peptide solution with vigorous vortexing.
  • Reaction monitoring: Allow the reaction to proceed for 5 minutes at room temperature. Monitor completion by analytical HPLC or LC-MS.
  • Quenching: Add quenching solution (10 μL) to consume excess NCS.
  • Purification: Purify the deprotected peptide directly by preparative HPLC or desalting as required.

Critical Notes:

  • For peptides containing oxidation-sensitive residues (Trp, Cys), include 2% hexafluoroisopropanol (HFIP) in the deprotection mixture to prevent side reactions.
  • The deprotection proceeds equally well with purified and crude peptides, offering flexibility in synthetic strategy.
  • No isomerization to isoaspartate or aspartimide formation has been observed during CSY deprotection under optimized conditions [1].

Diagram 2: Comparative workflow for preventing aspartimide formation using CSY protection

G cluster_CSY CSY Protection Strategy Start Fmoc-Asp(CSY)-OH Standard Standard Fmoc-SPPS Piperidine Piperidine Treatment Standard->Piperidine Protected CSY-Protected Peptide Treatment NCS/H₂O Treatment Final Deprotected Peptide TraditionalStart Traditional Fmoc-Asp(OtBu)-OH TraditionalStart->Standard Problem Aspartimide Formation Piperidine->Problem Byproducts Multiple Byproducts Problem->Byproducts Traditional Traditional Strategy Strategy        labelloc=t        fontname=        labelloc=t        fontname= Arial Arial        fontsize=10        fontcolor=        fontsize=10        fontcolor= Note CSY: Complete suppression of aspartimide formation Note->Protected

Conclusion

The strategic selection of appropriate aspartic acid protecting groups has evolved from a simple consideration of side chain masking to a sophisticated decision that can determine the success or failure of complex peptide synthesis. The continuing challenges of aspartimide formation, particularly in demanding sequences and longer peptides, have driven innovation across multiple fronts—from optimized traditional protecting groups like OBno to fundamentally new approaches like CSY protection. Each solution offers distinct advantages and limitations, requiring researchers to carefully match protecting group strategy with their specific synthetic goals, sequence constraints, and intended applications.

For routine peptide synthesis without particularly aspartimide-prone sequences, traditional OtBu protection may suffice, while challenging sequences like Asp-Gly clearly benefit from the enhanced protection provided by OBno derivatives. For advanced applications requiring selective deprotection or conjugation, 4-N3-OBzl protected aspartate offers unique versatility through its orthogonal deprotection chemistry. Meanwhile, the emerging CSY technology represents a potentially transformative solution for the most demanding synthetic challenges, particularly in pharmaceutical development where purity requirements are stringent. As peptide-based therapeutics continue to expand into new biological targets and more complex architectures, these refined protecting group strategies will play an increasingly vital role in enabling their synthesis and functionalization.

References

diethyl DL-aspartate hydrolysis stability conditions

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters Influencing Hydrolysis Stability

The stability of diethyl DL-aspartate against hydrolysis is primarily controlled by the following environmental and compositional factors. Understanding these is crucial for designing stable experimental setups and formulations.

Table 1: Factors Affecting this compound Hydrolysis Stability

Factor Influence on Hydrolysis & Stabilization Strategies Key Findings & Recommendations
pH Rate of ester hydrolysis is pH-dependent; can be catalyzed by both acid and base [1]. Maintain a controlled pH buffer system; optimal pH may depend on specific application (e.g., protease-catalyzed oligomerization occurs at pH 8.5) [2].
Temperature Hydrolysis rate increases with temperature [1] [3]. Store in a cool place; minimize heat exposure during processing. Kinetic studies show reactions at 40°C [2].
Water/Moisture Hydrolysis requires water molecule reaction with ester bond [1] [4]. Minimize exposure to humidity; use dry powders reconstituted immediately before use; moisture-proof packaging [1] [4].
Enzymes Plasma esterases (e.g., carboxylesterase) can rapidly hydrolyze ester prodrugs; rates and involved enzymes vary between species [5]. Account for enzymatic activity in biological experiments; species differences are significant (hydrolysis rates: rat >> human > dog) [5].
Stabilizers Antioxidants and chelating agents can inhibit hydrolysis [4]. Use antioxidants (e.g., phenolic compounds) to scavenge free radicals; use chelating agents (e.g., EDTA) to complex metal ion catalysts [4].

Systematic Strategy for Degradation Kinetic Studies

A systematic approach to studying degradation kinetics is essential for accurately predicting the shelf-life of pharmaceuticals. The following workflow outlines the key steps, from study design to data analysis [3].

Study Design Study Design Stress Conditions Stress Conditions Study Design->Stress Conditions Defines Sample Analysis Sample Analysis Stress Conditions->Sample Analysis Generates Degraded Samples pH pH Stress Conditions->pH e.g. Temperature Temperature Stress Conditions->Temperature e.g. Kinetic Analysis Kinetic Analysis Shelf-life Prediction Shelf-life Prediction Kinetic Analysis->Shelf-life Prediction Provides k, t90, Ea Determine\nReaction Order Determine Reaction Order Kinetic Analysis->Determine\nReaction Order Step 1 Calculate\nParameters Calculate Parameters Kinetic Analysis->Calculate\nParameters Step 2 Data Collection Data Collection Sample Analysis->Data Collection Provides Concentration Data HPLC HPLC Sample Analysis->HPLC e.g. Data Collection->Kinetic Analysis Fits Kinetic Model Drug Concentration\nvs Time Drug Concentration vs Time Data Collection->Drug Concentration\nvs Time Plots

To implement the workflow, follow these established methodologies for each phase [3]:

  • Study Design & Stress Conditions

    • Objective: To accelerate degradation and identify Critical Quality Attributes (CQAs) by exposing the drug substance to various stress conditions.
    • Protocol: Prepare a stock solution of this compound in an appropriate solvent (e.g., aqueous buffer). Expose aliquots of this solution to different stress conditions, including varying pH levels (e.g., acidic, neutral, alkaline), temperatures (e.g., 40°C, 60°C, 80°C), and, if relevant, light.
    • Sample Collection: Remove samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 72 hours) for analysis.
  • Sample Analysis & Data Collection

    • Objective: To quantify the concentration of the remaining intact this compound over time.
    • Protocol: Analyze the collected samples using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC). This method should effectively separate this compound from its degradation products (aspartic acid, monoethyl aspartate).
    • Data Recording: Record the peak area or concentration of this compound at each time point for all stress conditions.
  • Kinetic Analysis & Shelf-life Prediction

    • Objective: To determine the reaction order, calculate kinetic parameters, and predict shelf-life.
    • Protocol:
      • Determine Reaction Order: Plot the drug concentration versus time data according to different kinetic models (zero-order, first-order, etc.). The model that gives the best linear fit (highest regression coefficient, R²) indicates the order of reaction.
      • Calculate Kinetic Parameters: Using the equations for the determined reaction order, calculate the degradation rate constant (k). From this, derive the half-life (t₁/₂), which is the time for 50% of the drug to degrade, and t₉₀, the time for 10% degradation, which is a key indicator for shelf-life.
      • Determine Activation Energy: Use the Arrhenius equation by plotting the log of k versus the reciprocal of absolute temperature (1/T) from data obtained at different temperatures. The slope is used to calculate the activation energy (Ea), allowing for shelf-life prediction at storage temperatures.

Troubleshooting Common Experimental Issues

Table 2: Frequently Asked Questions and Troubleshooting Guide

Question Issue & Solution
How can I prevent hydrolysis of my this compound solution during storage? Issue: Ester hydrolysis during storage leads to loss of potency and generation of degradation products. Solution: Prepare the solution immediately before use. For longer-term storage, keep it in a cool, dry environment, consider lyophilization (freeze-drying), and use moisture-proof packaging. For formulations, adding ester stabilizers like carbodiimides can be effective [4].
My prodrug is hydrolyzing too quickly in plasma assays. What could be the reason? Issue: Rapid and unexpected hydrolytic activation in biological assays. Solution: This is often due to interspecies differences in plasma esterases. The hydrolysis rate can follow the order: rat >> human > dog. Identify the specific enzymes involved (e.g., carboxylesterase in rats) using selective esterase inhibitors in your assay [5].
How can I confirm that my degradation study is measuring hydrolysis and not another reaction? Issue: Difficulty in confirming the degradation pathway. Solution: Use analytical techniques to identify the degradation products. Hydrolysis of this compound should produce aspartic acid and ethanol. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm the identity of these products, thus verifying hydrolysis as the primary degradation route.
The degradation kinetics of my solid dosage form doesn't fit a simple model. Why? Issue: Complex kinetic behavior in solid-state formulations. Solution: Solid-state degradation is often more complex than in solution. It may follow pseudo-zero-order kinetics due to the constant drug concentration at saturation or represent a mixed order due to overlapping mechanisms. Use curve-fitting software and consider advanced kinetic models tailored for solid dosage forms [3].

Key Insights for Your Research

The stability of this compound is a critical parameter that can determine the success of your experiments. The core principles to remember are:

  • Control the Controllable: You can effectively manage hydrolysis by rigorously controlling pH, temperature, and moisture during storage and experiments.
  • Know Your System: Be aware of enzymatic activity in biological systems, and remember that the degradation kinetics in final formulations (like solids) can differ significantly from simple solution chemistry.
  • Plan Your Study: A well-designed degradation kinetic study is a powerful tool to proactively predict stability issues and define safe storage conditions for your specific application.

References

optimizing diethyl aspartate synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Diethyl Aspartate Synthesis

Problem Area Common Issues Suggested Solutions & Optimization Strategies

| Precursor Synthesis (Aspartic Acid) | Low yield of L-aspartic acid from oxaloacetate [1]. | • Use pyridoxamine as a cofactor with Cu²⁺ metal ion catalysis. • Optimize reaction conditions: aim for ~5% yield within 1 hour [1]. | | | Oxaloacetate precursor instability [1]. | • Ensure metal ion catalyst is present to increase reaction speed, outcompeting degradation [1]. | | Polymerization & Processing | Low polymerization yield or poor regioselectivity [2]. | • Use Immobilized CAL-B (Candida antarctica Lipase B) as a catalyst. • Perform bulk polymerization (solvent-free) at 80°C for 24 hours. • This can achieve ~95% α-linkage selectivity and 70% yield of poly(ethyl-L-aspartate) [2]. | | | Difficulty handling polysuccinimide intermediate [3]. | • Convert polysuccinimide to sodium polyaspartate by hydrolysis with NaOH. • This results in a copolymer salt with ~30% alpha and ~70% beta linkages [3]. |

Frequently Asked Questions (FAQs)

  • Q: What are the key advantages of using enzymatic polymerization for diethyl aspartate synthesis?

    • A: The CAL-B catalyzed method offers high regioselectivity (favoring the α-linked isomer), operates under relatively mild, solvent-free conditions, and proceeds in a controlled manner, which is beneficial for producing polymers with consistent properties [2].
  • Q: My yield of L-aspartic acid is low. What is a biologically relevant catalyst I can use?

    • A: Research into protometabolism suggests using pyridoxamine (a form of Vitamin B6) alongside Cu²⁺ ions. This system mimics biological transamination and can efficiently convert oxaloacetate to aspartate, partially bypassing the instability issue of the precursor [1].
  • Q: Are there any resources that provide a full project cost analysis for scaling up a similar chemical plant?

    • A: While not specific to diethyl aspartate, detailed reports for setting up chemical plants (e.g., for diethyl sulfate) are available from market research firms like IMARC Group. These reports cover capital investment, operating costs, raw materials, and project economics, which can serve as a useful reference framework [4].

Experimental Protocols

1. Biomimetic Synthesis of L-Aspartic Acid Precursor [1]

  • Objective: To synthesize L-aspartate via a metal-ion-catalyzed transamination reaction.
  • Key Materials: Oxaloacetic acid, Pyridoxamine dihydrochloride, Metal salts (e.g., CuSO₄), Buffer solutions (to test a range of pH).
  • Methodology:
    • Prepare a solution of oxaloacetate in a suitable buffer.
    • Add pyridoxamine and the metal ion catalyst (e.g., Cu²⁺).
    • Incubate the reaction mixture, monitoring the pH and temperature. The reaction can proceed across a broad range of conditions but should be optimized.
    • Analyze the yield of aspartate after a typical reaction time of one hour. Yields of around 5% can be expected under optimized conditions using this biomimetic approach.
  • Note: This protocol is adapted from a prebiotic chemistry study and serves as a guide for a non-traditional synthesis route.

2. Enzymatic Bulk Polymerization of L-Aspartic Acid Diethyl Ester [2]

  • Objective: To synthesize α-linked poly(L-aspartate) with high regioselectivity.
  • Key Materials: L-aspartic acid diethyl ester, Immobilized CAL-B (e.g., Novozym 435).
  • Methodology:
    • Place the L-aspartic acid diethyl ester monomer and the immobilized CAL-B catalyst directly into a reaction vessel without solvent.
    • Incubate the mixture at 80°C for 24 hours with constant agitation.
    • After the reaction, separate the polymer from the immobilized enzyme by filtration.
    • The resulting poly(ethyl-L-aspartate) can be characterized for molecular weight, yield, and regioselectivity (α/β ratio). This method has been shown to provide a 70% yield with a DP~50 and 94:6 α/β selectivity.

Synthesis Workflow Overview

The following diagram illustrates the two primary pathways for synthesizing polyaspartate from its precursors, based on the information available.

G Start Start Synthesis Planning PrecursorSynth Synthesize L-Aspartic Acid - Oxaloacetate + Pyridoxamine - Cu²⁺ Catalyst - ~5% yield in 1h [1] Start->PrecursorSynth Esterification Esterification to L-Aspartic Acid Diethyl Ester PrecursorSynth->Esterification Polymerization Polymerization Esterification->Polymerization SubPath_Enz Enzymatic Route (CAL-B) - Bulk polymerization, 80°C, 24h - High α-linkage (94:6) - Yield: ~70% [2] Polymerization->SubPath_Enz SubPath_Chem Chemical/Thermal Procedures - High temperatures - Forms polysuccinimide intermediate [3] Polymerization->SubPath_Chem FinalProduct_Enz Final Product: Poly(ethyl-L-aspartate) SubPath_Enz->FinalProduct_Enz FinalProduct_Chem Final Product: Sodium Polyaspartate (After NaOH hydrolysis) [3] SubPath_Chem->FinalProduct_Chem

References

preventing racemization diethyl DL-aspartate peptide coupling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Racemization Mechanism

Racemization during coupling occurs when the activated amino acid forms an oxazolone intermediate. This intermediate can easily lose its stereochemistry by losing a proton from the chiral alpha-carbon, leading to a racemized product upon reprotonation [1]. Aspartate derivatives are also uniquely prone to aspartimide formation, a side reaction that can further lead to racemization [2] [1].

The diagram below illustrates the general pathway of racemization during amino acid activation.

G Figure 1: General Racemization Mechanism During Peptide Coupling L_Amino_Acid L-Amino Acid (Chiral) Activated_Ester Activated Ester (e.g., HOBt ester) L_Amino_Acid->Activated_Ester Activation Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Racemized_Product Racemized Product (D/L Mixture) Oxazolone->Racemized_Product Peptide Bond Formation Deprotonation Deprotonation (Loss of chirality) Oxazolone->Deprotonation Reprotonation Reprotonation Deprotonation->Reprotonation From either face Reprotonation->Oxazolone

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues and solutions, with special attention to aspartate.

Problem Area Specific Issue Recommended Solution Key Additives/Reagents & Their Role
Coupling Strategy General racemization during activation [1] Use racemization-suppressing coupling reagents. Pre-activate the amino acid before adding to the resin. HOBt, HOAt, 6-Cl-HOBt: Suppress oxazolone formation; CuCl₂: Effective for segment coupling and specific amino acids [1].
Aspartate-Specific Side Reactions Aspartimide formation (especially in Asp-Gly, Asp-Ala, Asp-Ser sequences), leading to racemized and beta-peptide products [1]. Use backbone protecting groups (Hmb, Dmb) on the residue preceding Asp. For Fmoc chemistry, use pseudoprolines or Asp(OCy) (beta-cyclohexyl ester) [1]. Hmb/Dmb backbone protection: Prevents hydrogen bonding and aspartimide formation; Pseudoprolines: Disrupt aggregation and prevent aspartimide formation [1].
Base-Sensitive Residues High racemization of Cys and His during base-driven Fmoc deprotection/coupling [1]. For His, use a pi-imidazole protecting group (e.g., Mtt, Trit). For Cys, use a trityl (Trt) protecting group and optimized coupling protocols [1]. Mtt/Trit for His: Protects the side chain from racemization; Trt for Cys: Reduces racemization tendency [1].

Detailed Experimental Protocol: Coupling with Racemization Suppression

This protocol outlines a general method for incorporating a high-risk amino acid like aspartate using the Fmoc-strategy and in-situ activation.

Objective: To couple an Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) to a growing peptide chain on resin while minimizing racemization. Materials:

  • Peptide resin (e.g., Fmoc-AA-Wang Resin)
  • Protected amino acid (e.g., Fmoc-Asp(OtBu)-OH)
  • Coupling reagent (e.g., HATU, HCTU)
  • Additive (e.g., HOAt or 6-Cl-HOBt)
  • Base (e.g., DIPEA, NMM)
  • Solvent (e.g., DMF, NMP)

Workflow: The following diagram illustrates the key steps and decision points in the coupling and deprotection cycle.

G Figure 2: Peptide Coupling & Deprotection Workflow with Racemization Control Start Start Deprotect 1. Fmoc Deprotection (Piperidine/DMF) Start->Deprotect Wash 3. Wash Resin (DMF, then DCM) Deprotect->Wash Check_Asp Next residue to couple Aspartic Acid? Standard_Coupling 2a. Standard Coupling - Preactivate amino acid with coupling reagent (e.g., HATU) and base in DMF/NMP - Add to resin Check_Asp->Standard_Coupling No Asp_Specific_Measures 2b. Asp-Specific Coupling - Add racemization suppressant (e.g., 0.1 M HOAt) - Consider backbone protection (Hmb/Dmb) on previous residue Check_Asp->Asp_Specific_Measures Yes Kaiser_Terminal_Test 4. Kaiser/Ninhydrin Test For free amines Standard_Coupling->Kaiser_Terminal_Test Asp_Specific_Measures->Kaiser_Terminal_Test Wash->Check_Asp Coupling_Incomplete Coupling Incomplete Kaiser_Terminal_Test->Coupling_Incomplete Positive (Blue) Coupling_Complete Coupling Complete Kaiser_Terminal_Test->Coupling_Complete Negative (Yellow) Recouple Double-coupling or Use more potent reagent Coupling_Incomplete->Recouple Next_Residue Proceed to next amino acid Coupling_Complete->Next_Residue Recouple->Kaiser_Terminal_Test

Procedure:

  • Deprotection: Place the peptide resin in a reaction vessel. Add a 20% (v/v) piperidine in DMF solution (e.g., 2 x 10 mL for 10 minutes each) to remove the Fmoc group. Drain.
  • Washing: Wash the resin thoroughly with DMF (e.g., 5 x 10 mL) to remove all piperidine.
  • Coupling Solution Preparation: In a separate vessel, dissolve the protected amino acid (typically 2-5 equivalents) and the coupling reagent (e.g., HATU, 2-5 equivalents) in a minimum volume of DMF or NMP. Add an additive like HOAt (2-5 equivalents) if applicable. Pre-activate the mixture by adding a base like DIPEA (4-10 equivalents) for about 1-3 minutes.
  • Coupling Reaction: Transfer the pre-activated solution to the deprotected peptide resin. Bubble nitrogen gas or agitate the mixture for 30-90 minutes at room temperature.
  • Completion Check: Drain the coupling solution and perform a qualitative Kaiser (ninhydrin) test on a few resin beads. A blue color indicates incomplete coupling (free amines present), while a yellow or light brown color indicates completion.
  • If Incomplete: Perform a double-coupling using fresh reagents, or consider switching to a more potent coupling reagent.
  • Final Wash: Upon completion, wash the resin sequentially with DMF, DCM, and MeOH (e.g., 3 x 10 mL each), before proceeding to the next deprotection step.

Key Takeaways for Your Research

  • Deuteration as a Protective Strategy: Recent research indicates that replacing protons with deuterons at the alpha-carbon and side-chain of asparaginyl residues can reduce the rate of racemization by more than five-fold via a kinetic isotope effect, without affecting the deamidation rate [2]. This presents a potential strategy for stabilizing peptides.
  • Continuous Monitoring is Crucial: Always use tests like the Kaiser test after each coupling. For aspartate-rich sequences, also monitor for aspartimide formation by analytical HPLC/MS.
  • Resin and Solvent Selection Matters: Using low-substitution resins or resins like TentaGel can improve coupling efficiency for difficult sequences. Adding DMSO (e.g., 10-20%) to the solvent (DMF/NMP) can help disrupt aggregation that leads to poor coupling and increased side reactions [1].

References

solvent selection regiocontrol aspartate ester synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Sustainable Solvent & Reagent Guide

Solvent Performance vs. DCM (Benchmark) Key Advantages & Considerations
Dimethyl Carbonate (DMC) Comparable or better yields for most tested reactions [1]. Top recommended replacement for DCM; favorable EHS profile, biodegradable [1].
Ethyl Acetate (iPrOAc) Good performance, suitable for many reaction types [1]. Good, safer alternative; check stability under basic conditions [1].
Cyclopentyl Methyl Ether (CPME) Good performance, suitable for many reaction types [1]. Excellent, safer alternative; low water solubility, high boiling point [1].
2-Methyl-Tetrahydrofuran (2-MeTHF) Good performance, suitable for many reaction types [1]. Good, safer alternative; derived from renewable resources [1].
Methyl tert-butyl ether (MTBE) Lower yields for some specific reactions (e.g., t-butyl ester formation) [1]. Use with caution; performance can be substrate-dependent [1].

The study identified Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) as a top-performing coupling reagent when used with DMC, offering a good balance of high yield, good EHS profile, and low atomic economy [1].

Avoiding Aspartimide Formation

A major side reaction during the synthesis of aspartate-containing peptides is aspartimide formation, where the side chain ester is attacked by the backbone amide nitrogen, leading to a ring structure that can epimerize [2].

Countermeasures:

  • Use Bulky Protecting Groups: Replace the standard OtBu group with bulkier esters like OPP (pentan-3-yl), OMpe (1-methylpentyl), or OEpe (1-ethylpropyl) [2].
  • Alternative Backbone Protection: Consider using a CSY (cyanosulfurylide) protected aspartate, which can completely suppress aspartimide formation [2].

Regiocontrol in Aspartate Polymerization

Controlling whether aspartate polymers form α-linked or β-linked backbones is crucial for their properties. While traditional chemical synthesis can lack selectivity, enzymatic catalysis offers a promising green alternative for related systems [3].

Although a direct method for aspartate isn't detailed in the search results, the principle is demonstrated with lysine ester polymerization [3]:

  • IM-Lipase catalysis leads to ε-linkage selectivity [3].
  • IM-Trypsin catalysis leads to α-linkage selectivity [3].

This demonstrates that choice of enzyme is critical for regiocontrol, a concept that may be applicable to aspartate ester systems.

Experimental Workflows

Based on the gathered information, here are generalized workflows for your experiments.

Workflow for Sustainable Steglich Esterification

Start Start Reaction Setup Solvent Select Solvent: DMC, iPrOAc, CPME Start->Solvent Add Add Substrate, Solvent, Coupling Reagent, Base, DMAP Solvent->Add Reagent Select Coupling Reagent: e.g., Mukaiyama's Reagent->Add React Stir at Room Temperature for 24h Add->React Workup Standard Aqueous Workup React->Workup Analyze Analyze Product & Purity Workup->Analyze

Strategy to Avoid Aspartimide Formation

Start Identify Aspartate Residue in Sequence Check Check if followed by Gly, Asn, Asp, Arg, Gln? Start->Check Risk High Risk of Aspartimide Check->Risk Yes NoRisk Low Risk Check->NoRisk No Strategy Employ Mitigation Strategy Risk->Strategy Option1 Use Aspartate with Bulky Side Chain (e.g., OPP) Strategy->Option1 Option2 Use CSY-Protected Aspartate Strategy->Option2

Frequently Asked Questions

What is the most effective 'green' solvent to replace DCM for Steglich esterification? Dimethyl Carbonate (DMC) is highly recommended. It performs as well as or better than DCM in many reactions, has a much better environmental health and safety (EHS) profile, and is biodegradable [1].

How can I prevent aspartimide formation in my peptide sequences? The most robust method is to use an aspartic acid building block with a bulky protecting group (like OPP or OMpe) or a CSY-protected aspartate. These groups create steric hindrance that physically blocks the cyclic intermediate from forming [2].

Can enzymes be used to control the linkage in aspartate polymers? While the search results do not detail a specific method for aspartate, a highly relevant precedent exists for lysine. Research shows that using different immobilized enzymes (lipase vs. trypsin) can selectively produce either α-linked or ε-linked polylysine from the same unprotected monomer [3]. This green and facile enzymatic approach is a promising direction for achieving regiocontrol with other amino acids like aspartate.

References

Technical Support Center: Scaling Up Diethyl Aspartate Production

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key challenges when scaling up the enzymatic synthesis of Diethyl Aspartate? The primary challenge in scaling up the protease-catalyzed oligomerization of L-aspartate diethyl ester (Et₂-Asp) is maintaining control over the reaction yield and the degree of polymerization (DP) when moving from small-scale laboratory conditions to larger, industrial-scale production [1]. This process is highly sensitive to reaction conditions, and even minor deviations can significantly impact the final product.

Q2: How can we optimize reaction conditions to improve yield and control during scale-up? Extensive research has been performed to optimize the enzymatic oligomerization of Et₂-Asp using α-chymotrypsin. The table below summarizes the optimal conditions and their effects, which should serve as a baseline for process development and scaling efforts [1].

Table 1: Optimal Reaction Conditions for α-Chymotrypsin-Catalyzed Et₂-Asp Oligomerization

Reaction Parameter Optimal Condition Impact on Output
pH 8.5 Maximizes enzyme activity and reaction rate.
Temperature 40 °C Balances reaction speed with enzyme stability.
Reaction Time 5 minutes Achieves ~60% yield; longer times may not be beneficial.
Enzyme Concentration ([E]) 3 mg/mL Sufficient to catalyze the reaction efficiently.
Monomer Concentration ([S]) 0.5 M Provides a high substrate load without significant inhibition.
Preferred Enzyme α-Chymotrypsin Identified as far more efficient than papain for this specific reaction [1].

Q3: What is the typical workflow for the enzymatic production of oligo(aspartate)? The following diagram outlines the key stages and decision points in the enzymatic production process, from preparation to the final product. Adhering to this workflow ensures consistency and helps in troubleshooting.

start Reaction Setup prep Prepare Phosphate Buffer (pH 8.5) start->prep add_sub Add L-Aspartate Diethyl Ester (0.5 M) prep->add_sub add_enz Add α-Chymotrypsin (3 mg/mL) add_sub->add_enz inc Incubate at 40°C for 5 minutes add_enz->inc stop Stop Reaction (e.g., Heat Inactivation) inc->stop analyze Analyze Product stop->analyze prod1 Oligo(β-Ethyl-α-Aspartate) (Yield ~60%, DPavg ~12) analyze->prod1 Conditions Met prod2 Potential By-products or Lower Yield analyze->prod2 Deviation

Q4: Our yield is lower than expected. What could be the cause? Low yield can be attributed to several factors related to deviations from the optimized protocol. Consider the following troubleshooting guide:

Table 2: Troubleshooting Low Yields in Diethyl Aspartate Oligomerization

Observed Problem Potential Causes Recommended Actions
Low Yield Sub-optimal pH or temperature. Calibrate pH meters and temperature sensors rigorously.
Enzyme activity has degraded. Source fresh enzyme aliquots and ensure proper storage conditions.
Reaction time is too short or long. Verify and precisely control the reaction timing.
Low Degree of Polymerization (DP) Incorrect monomer-to-enzyme ratio. Recalculate and confirm molar concentrations of all components.
Presence of impurities or water in the system. Use high-purity reagents and control moisture in the reaction vessel.
Enzyme Inefficiency Using the wrong protease. Note that papain is inactive for Et₂-Asp oligomerization; use α-chymotrypsin [1].

Q5: Are there alternative production methods, and what are their scaling challenges? Yes, besides the enzymatic route, diethyl aspartate is used in chemical synthesis. One common application is its use as a reactant in the synthesis of aspartate transcarbamoylase inhibitors, where it is derived from the addition of amines to diethyl maleate [2]. The main scaling challenges for this chemical route would involve:

  • Handling of Reagents: Managing and disposing of chemical reagents safely on a large scale.
  • Reaction Control: Ensuring complete reaction and minimizing side products.
  • Purification: Developing efficient and scalable methods to isolate the pure diethyl aspartate product.

Key Considerations for Industrial Scale-Up

When transitioning from the bench to a production plant, several additional factors come into play, many of which are common in fine chemical manufacturing:

  • Process Consistency: The key is to replicate the optimized conditions with high precision in large reactors. This requires robust process control systems for parameters like pH, temperature, and stirring.
  • Cost and Efficiency: At scale, the cost of enzymes (like α-chymotrypsin) and raw materials becomes a significant factor. A detailed techno-economic analysis is crucial [3].
  • Safety and Regulation: Diethyl aspartate production may use or produce other compounds, such as diethyl sulfate, a potent alkylating agent that demands strict handling protocols and adherence to safety and environmental regulations [3].

References

diethyl aspartate reaction byproducts removal

Author: Smolecule Technical Support Team. Date: February 2026

In the absence of direct information, here is a methodology you can adapt to systematically identify and remove byproducts from your diethyl aspartate reactions. The general workflow for this approach is outlined below.

Step 1: Analyze the Crude Reaction Mixture

Your first step is to fully characterize the impurities you are dealing with.

  • Techniques: Use analytical methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1] or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Goal: Identify how many byproducts are present, their relative amounts, and their chemical nature (e.g., polarity, molecular weight). This information is critical for selecting the most effective cleanup method. The core principle of RP-HPLC for separating complex mixtures is well-established for related compounds [2].

Step 2: Select and Optimize a Purification Strategy

Choose a purification technique based on the properties of the byproducts identified in Step 1. The table below summarizes common options.

Purification Technique Best For Removing Byproducts That Are... Key Experimental Considerations
Liquid-Liquid Extraction ...of different acidity/basicity or solubility from your product. - Choose aqueous and organic phases with different pH levels to selectively protonate/deprotonate compounds.

| Chromatography | ...structurally similar to your product, or when high purity is required. | Flash Column: Use silica or C18-bonded silica [3]. Prep HPLC: Use for high-resolution separation on a larger scale [1]. | | Distillation | ...significantly different in boiling point. | Effective if diethyl aspartate has a much higher or lower boiling point than its byproducts. | | Crystallization | ...less soluble in a specific solvent than your product. | The product is dissolved in a hot solvent and slowly cooled, or a counter-solvent is added to induce crystallization of the pure product. |

Step 3: Final Isolation and Verification

After purification, concentrate your pure fractions (e.g., by rotary evaporation) and verify the purity and identity of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

diethyl L-aspartate vs diethyl DL-aspartate biological activity

Author: Smolecule Technical Support Team. Date: February 2026

L-Aspartate vs. D-Aspartate: A Comparison

The table below summarizes the core differences between the two aspartic acid enantiomers.

Aspect L-Aspartate D-Aspartate
Stereochemistry L-enantiomer [1] D-enantiomer [1]
Primary Biological Role Proteinogenic amino acid; metabolic precursor [2] [3] [1] Neurotransmitter/neuromodulator; role in hormone release [1] [4]
Protein Incorporation Yes, one of the 20 standard amino acids [1] No, not used for protein synthesis [1] [4]
Biosynthesis in Humans Non-essential, synthesized via transamination of oxaloacetate [2] [1] Endogenously produced from L-aspartate via aspartate racemase [4]

| Key Functions | - Biosynthesis of other amino acids (lysine, methionine, etc.) [3] [1]

  • Urea cycle and gluconeogenesis [2] [1]
  • Component of the malate-aspartate shuttle [1] | - Stimulates NMDA receptors in the brain [1] [4]
  • Promotes release of testosterone and luteinizing hormone [4]
  • May enhance memory and neuronal function in animal models [4] | | Dietary/Supplemental Use | Studied for gut health support in animals (e.g., weaned piglets) [5] | Marketed as a dietary supplement for men's health and athletic performance, though evidence is mixed [4] |

Experimental Insights and Protocols

Most research focuses on the aspartate ions themselves, but here are relevant experimental findings and considerations for studying the esters.

  • Supporting Data for L-Aspartate: A 2025 study on weaned piglets challenged with E. coli showed that dietary supplementation with 1-2% L-aspartate significantly improved average daily weight gain, reduced diarrhea severity, and enhanced intestinal barrier integrity by up-regulating tight junction proteins [5].
  • Supporting Data for D-Aspartate: A study in trained men found that 28 days of supplementation with 3g of D-aspartic acid did not significantly increase lean mass or improve power output. This suggests its efficacy for physical performance enhancement is limited [4].
  • Experimental Considerations for Diethyl Esters: The diethyl ester form of a molecule is often used in research to improve cellular uptake due to increased lipophilicity. Once inside a cell, esterases are expected to hydrolyze the compound, releasing the active aspartate. Therefore, the biological activity of diethyl L-aspartate and diethyl DL-aspartate is ultimately attributed to the L-aspartate or D-aspartate molecules released after metabolism [6] [7]. The "DL" designation indicates a racemic mixture, meaning a 50/50 mix of both D and L enantiomers.

A Guide for Research Design

To thoroughly investigate these compounds, you may need to consider the following approach:

  • Source the Compounds: Chemical suppliers like Alfa Chemistry list This compound (CAS 43101-48-0) for research purposes [6]. You may need to specifically search for suppliers of the pure L-enantiomer ester.
  • Design Key Experiments: Core activity assays should be based on the known functions of the underlying amino acids.
    • For L-form/ester: Assess impact on protein synthesis rates, cellular growth in amino acid-deficient media, or metabolic flux in pathways like the aspartate superpathway.
    • For D-form/ester: Investigate calcium influx in neuron-like cells expressing NMDA receptors or measure hormone (testosterone, LH) secretion in relevant cell models.
  • Characterize the Compounds: Use techniques like HPLC with a chiral column to confirm the stereochemical purity (enantiomeric excess) of your diethyl L-aspartate and the exact ratio of the racemic mixture.

The pathway below visualizes the divergent biological roles of L and D-aspartate after ester hydrolysis.

G cluster_metabolism Cellular Metabolism cluster_L_path cluster_D_path Start Diethyl Ester Uptake (Diethyl L-Asp or Diethyl DL-Asp) Hydrolysis Esterase Hydrolysis Start->Hydrolysis Cellular Uptake LAsp L-Aspartate Hydrolysis->LAsp From Diethyl L-Aspartate Hydrolysis->LAsp DAsp D-Aspartate Hydrolysis->DAsp From Diethyl D-Aspartate Hydrolysis->DAsp From this compound (Racemic Mixture) LFunc1 Protein Synthesis (Building Block) LAsp->LFunc1 LFunc2 Amino Acid Biosynthesis (Lysine, Methionine, etc.) LAsp->LFunc2 LFunc3 Central Metabolism (Urea Cycle, Gluconeogenesis) LAsp->LFunc3 DFunc1 Neurotransmission (NMDA Receptor Stimulation) DAsp->DFunc1 DFunc2 Hormone Regulation (Testosterone, LH Release) DAsp->DFunc2 DFunc3 Neuromodulation DAsp->DFunc3

Key Takeaways for Researchers

  • Distinct Mechanisms: L-aspartate is fundamental to anabolism and metabolism, while D-aspartate acts primarily as a signaling molecule.
  • Esterforms as Prodrugs: Diethyl esters likely function as prodrugs, with activity dependent on the aspartate released after hydrolysis.
  • Critical to Specify Form: In research protocols and reporting, clearly distinguishing between L-, D-, and DL-mixtures (and their esters) is crucial for accurate interpretation of biological results.

References

comparing esterification methods diethyl aspartate yield

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Enzymatic Polymerization Methods

The table below summarizes the key experimental data and performance metrics for two enzymatic approaches that utilize diethyl aspartate as a substrate.

Method Catalyst Optimal Conditions Reaction Performance Key Outcomes

| Protease-Catalyzed Oligomerization [1] | α-chymotrypsin (3 mg/mL) • Papain is inactive for Et₂-Asp | • 0.5 M Et₂-Asp • pH 8.5 • 40 °C • 5 minutes | • Yield: ~60% • DPavg: ~12 (Mₙ 1762) • Linkage: α-linked oligo(β-Et-α-Asp) | Fast reaction under mild, aqueous conditions; High substrate selectivity. | | Lipase-Catalyzed Bulk Polymerization [2] | Immobilized CAL-B (in bulk) | • Bulk monomer (no solvent) • 80 °C • 24 hours | • Yield: 70% • DPavg: 50 • Regioselectivity (α/β): 94:6 | High molecular weight and regioselectivity; Controlled chain-growth mechanism up to 90% conversion. |

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these methods, here are the detailed experimental methodologies as described in the literature.

Protocol for α-Chymotrypsin-Catalyzed Oligomerization [1]

This method is noted for its remarkably fast reaction time.

  • Reaction Setup: Prepare a 0.5 M solution of L-aspartic acid diethyl ester (Et₂-Asp) in a pH 8.5 buffer.
  • Catalyst Addition: Add α-chymotrypsin to the solution at a concentration of 3 mg/mL.
  • Incubation: Allow the reaction to proceed for 5 minutes at 40 °C.
  • Product Analysis: The primary product is oligo(β-ethyl-α-aspartate) with an average degree of polymerization (DPavg) of about 12. The structure and linkage (α-linkages) can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism.
Protocol for CAL-B-Catalyzed Bulk Polymerization [2]

This method achieves a higher molecular weight and is a solvent-free process.

  • Reaction Setup: Use neat (bulk) L-aspartic acid diethyl ester (Et₂-Asp) as the monomer without any solvent.
  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (CAL-B) to the bulk monomer.
  • Incubation: Conduct the polymerization at 80 °C for 24 hours.
  • Product Analysis: The product is primarily α-linked poly(L-aspartate) with a high regioselectivity (α/β ratio of 94:6). Analysis of the polymerization kinetics indicates a controlled chain-growth mechanism.

Workflow Visualization

To help visualize the key differences in the process flows of these two methods, the following diagram outlines their core steps.

Start Start: L-Aspartic Acid Diethyl Ester (Et₂-Asp) Method1 Method 1: α-Chymotrypsin Catalysis Start->Method1 Method2 Method 2: CAL-B Lipase Catalysis Start->Method2 Cond1 Conditions: • pH 8.5 Buffer • 40°C • 5 Minutes Method1->Cond1 Product1 Product: Oligomer • Yield: ~60% • DPavg: ~12 Cond1->Product1 Cond2 Conditions: • Solvent-Free (Bulk) • 80°C • 24 Hours Method2->Cond2 Product2 Product: Polymer • Yield: 70% • DPavg: 50 Cond2->Product2

Research Gaps and Suggestions

The search results focused on enzymatic routes where diethyl aspartate is a monomer for polymer synthesis. To build a comprehensive comparison guide, you may need to investigate the following areas:

  • Direct Esterification Methods: Search specifically for the direct esterification of aspartic acid with ethanol. Key terms could include "Fischer esterification aspartic acid", "aspartic acid diethyl ester synthesis", or "chemical synthesis diethyl L-aspartate".
  • Alternative Catalysts: Look for research on other chemical catalysts (e.g., solid acid catalysts) or greener activation methods (e.g., mechanochemistry [3]) applied to amino acid esterification.
  • Yield-Focused Data: Prioritize literature that reports the isolated yield of diethyl aspartate itself, rather than the yield or degree of polymerization of a subsequent product.

References

GDEE glutamic acid diethyl ester vs diethyl aspartate neuroactivity

Author: Smolecule Technical Support Team. Date: February 2026

Neuroactivity Comparison: GDEE vs. Diethyl Aspartate

The table below summarizes the key neuroactive properties and experimental data for GDEE and Diethyl Aspartate based on the available research.

Property Glutamic Acid Diethyl Ester (GDEE) Diethyl Aspartate
Primary Neuroactivity Antagonist of excitatory amino acid receptors [1] [2] [3] Precursor for oligomer synthesis; direct neuroactivity not well-documented in search results [4].
Receptor Specificity Preferentially blocks the quisqualate-sensitive (Type 2) receptor [1] [3]. Also blocks L-aspartate more effectively than L-glutamate in some models [2]. Information not available in the search results.
Mechanism of Action Blocks seizures induced by agonists like homocysteine and quisqualic acid by antagonizing excitatory receptors [1] [3]. Information not available in the search results.

| Key Experimental Findings | • Blocks homocysteine-induced seizures (ED₅₀: 533 mg/kg for diethyl glutarate analog in mice) [1]. • Blocks quisqualate-induced seizures in mice [3]. • Ineffective against pentylenetetrazole-induced seizures [1]. | A 2025 study on weaned piglets found that L-aspartate (the parent amino acid) supplementation supported intestinal barrier integrity and altered fecal microbiota, but this is not a direct neuroactivity finding [5]. | | Research Applications | Used as a tool to study the role of quisqualate receptors in seizures and excitatory neurotransmission [1] [3]. | Primarily investigated in materials science and green chemistry as a substrate for enzymatic synthesis of biodegradable polymers like poly(aspartic acid) [4]. |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

GDEE Anticonvulsant Activity Assessment [1]

  • Seizure Models: Homocysteine thiolactone (HTL)-induced seizures; intracerebral quisqualic acid-induced seizures; pentylenetetrazole (PTZ)-induced seizures.
  • Subject: Mice.
  • Procedure: GDEE or its structural analogs were administered intraperitoneally (IP) prior to the introduction of the convulsant agent. The effectiveness was measured by the dose required to protect 50% of the animals from seizures (ED₅₀).
  • Key Controls: Testing against different seizure models (e.g., PTZ) to confirm specificity of action towards excitatory amino acid pathways.

Receptor Antagonism Study on Purkinje Cells [2]

  • Preparation: Cerebellar neurons in urethane-anesthetized rats.
  • Technique: Microiontophoretic application of L-aspartate and L-glutamate onto Purkinje cells, with and without prior application of GDEE.
  • Measurement: Changes in the spontaneous firing rate of the neurons. Dose-response relationships were constructed to compare the potency of the amino acids and the efficacy of GDEE in blocking their effects.

Enzyme-Catalyzed Oligomerization of Diethyl Aspartate [4]

  • Objective: Synthesize oligo(β-ethyl-α-aspartate) sustainably.
  • Catalyst: α-Chymotrypsin (identified as more efficient than papain for this substrate).
  • Preferred Reaction Conditions: pH 8.5, 40 °C, 0.5 M Et₂-Asp monomer, 3 mg/mL α-chymotrypsin concentration, 5-minute reaction time.
  • Outcome: Achieved ~60% oligomer yield with an average degree of polymerization (DPₐᵥ𝑔) of ~12.

Visualizing Key Concepts

The diagram below illustrates the established signaling pathway for GDEE's neuroactivity.

gdee_pathway Agonists Agonists (e.g., Quisqualic Acid, L-Aspartate) Receptor Quisqualate-Sensitive Receptor Agonists->Receptor Binds to NeuronalExcitation Neuronal Excitation (Increased Firing Rate) Receptor->NeuronalExcitation Activates SeizureGeneration Seizure Generation NeuronalExcitation->SeizureGeneration Can lead to GDEE GDEE (Antagonist) GDEE->Receptor Blocks

The following workflow outlines the primary experimental protocol used to characterize GDEE's anticonvulsant properties.

gdee_protocol Step1 1. Administer GDEE (IP) to Animal Model (e.g., Mice) Step2 2. Induce Seizures (e.g., ICV Quisqualate, HTL) Step1->Step2 Step3 3. Quantify Response Step2->Step3 Step4 4. Analyze Specificity Step3->Step4 Metric1 Metric: Seizure Incidence Latency, Severity Step3->Metric1 Metric2 Metric: ED₅₀ Calculation Step3->Metric2 Metric3 Metric: Test in Alternative Seizure Models (e.g., PTZ) Step4->Metric3

Key Insights for Researchers

  • GDEE is a Well-Established Tool: Its role as a preferential quisqualate receptor antagonist is supported by multiple, consistent studies. Its effectiveness in specific seizure models (homocysteine, quisqualate) but not others (PTZ) helps delineate the involvement of different excitatory pathways.
  • A Significant Knowledge Gap Exists: The search results reveal a lack of direct, comparative neuropharmacological studies between GDEE and Diethyl Aspartate. The data for Diethyl Aspartate is primarily from non-neurobiological contexts.
  • Consider the Parent Compounds: The clear excitatory effects of L-aspartate and L-glutamate on neurons [2] provide essential context for understanding why their ester derivatives are of neuropharmacological interest.

References

diethylsuccinate vs diethyl aspartate metabolic fate

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Fate of Diethylsuccinate

Diethylsuccinate (DES) is an ester derivative of succinic acid that has been investigated as a potential molecular probe for real-time metabolic imaging using hyperpolarized 13C magnetic resonance spectroscopy (MRS) [1]. Its metabolic journey involves several key steps:

  • Hydrolysis: The primary metabolic pathway for DES involves hydrolysis by endogenous esterases. This process occurs in steps, first converting DES into monoethylsuccinate (MES), and then into the final product, succinate [1].
  • Contested Entry into the TCA Cycle: A key point of discussion in the scientific literature is whether the resulting succinate enters the core tricarboxylic acid (TCA) cycle. While one research method suggested that DES-derived succinate was metabolized into late-stage TCA cycle intermediates like fumarate, malate, and aspartate [1], a subsequent study using Dynamic Nuclear Polarization (DNP) found contrary evidence. This DNP study concluded that the labeled carbon from DES was primarily observed in succinate-derived products not originating from the TCA cycle, challenging the initial proposal [1] [2].
  • Alternative Degradation Pathway: Evidence from studies on pesticide biodegradation indicates that DES can be formed as a metabolite of malathion and is subsequently broken down into ethylsuccinate and finally succinate by bacterial esterases [3].

The table below summarizes the key characteristics of diethylsuccinate:

Feature Description
Chemical Function Diethyl ester of succinic acid [4] [5]
Primary Metabolic Fate Hydrolysis by esterases to Succinate [1] [3]
Key Metabolites Monoethylsuccinate (intermediate), Succinate (final) [1]
Downstream Pathway Primarily to non-TCA cycle products; contested TCA cycle entry [1]
Experimental Evidence In vivo spectroscopic studies, in vitro analyses, biodegradation pathway mapping [1] [3]

Experimental Insights into Diethylsuccinate Metabolism

The primary experimental data for DES comes from its use in hyperpolarized 13C metabolic imaging.

  • Synthesis of Tracer: The molecular probe [1,4-13C]-Diethylsuccinate is synthesized from [1,4-13C]-succinic acid via a reaction with ethanol and trimethylsilyl chloride [1].
  • Polarization and Delivery: The [13C]-DES sample is polarized using Dynamic Nuclear Polarization (DNP) in a HyperSense system. The hyperpolarized sample is then dissolved in a buffer (e.g., 40-mM TRIS, 50-mM NaCl) to create an injectable solution [1].
  • In Vivo Protocol: The solution is injected intravenously into animal models (e.g., Wistar rats). The metabolic conversion of DES is monitored in real-time using 13C magnetic resonance spectroscopy (MRS) to detect the appearance of labeled metabolites like MES and succinate within the body [1].

The following diagram illustrates the contested metabolic pathways of diethylsuccinate based on the research data:

DES Diethylsuccinate (DES) MES Monoethylsuccinate (MES) DES->MES Esterase Suc Succinate MES->Suc Esterase NonTCA Non-TCA Cycle Products Suc->NonTCA Primary Fate (DNP study) TCA TCA Cycle Intermediates Suc->TCA Contested Pathway (PHIP study)

The Case of Diethyl Aspartate

Despite a thorough search, I could not find specific scientific literature detailing the metabolic fate of diethyl aspartate. The available information extensively covers the central biochemical roles of aspartate itself (the ionic form of aspartic acid) [6] but does not mention its diethyl ester derivative.

  • Aspartate is a proteinogenic amino acid and a key metabolic intermediate [6].
  • It is a precursor for the biosynthesis of several essential amino acids (lysine, threonine, methionine, isoleucine) and other metabolites like asparagine [6] [7].
  • It plays a crucial role in the malate-aspartate shuttle, the urea cycle, and gluconeogenesis [6].

Without data on the diethyl ester, it is not possible to describe its hydrolysis, its metabolites, or its specific role in cellular pathways in the way it is understood for diethylsuccinate.

Research Implications and Future Directions

The investigation into diethylsuccinate highlights its promise and challenges as a tool for metabolic imaging. The ongoing debate about its entry into the TCA cycle shows that its metabolic fate is not yet fully resolved and may be context-dependent [1]. This makes a direct comparison with diethyl aspartate impossible without further data.

To proceed with your comparison guide, you could consider the following:

  • Refine Your Search: The metabolic pathway for diethyl aspartate might be described in specialized literature not captured in this search. You may need to consult specific biochemical databases or journals focused on ester prodrug metabolism.
  • Focus on the Aspartate Pathway: While data on the ester is lacking, you can elaborate on the well-documented and complex metabolic network of aspartate itself as a point of contrast to the simpler hydrolysis pathway of diethylsuccinate [6] [7].

References

Solid Acid vs. Liquid Acid Catalysis: A General Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the general characteristics of solid and liquid acid catalysts, which are key to understanding their applications.

Feature Solid Acid Catalysts Liquid Acid Catalysts
State & Composition Solid materials (e.g., zeotypes, ion-exchange resins) [1] [2] Liquid substances (e.g., ( H_2SO_4 ), ionic liquids) [3] [2]
Reaction Mechanism Often involve general acid catalysis [2] Often involve specific acid catalysis [2]
Separation Easy, via filtration [4] Complex, requires neutralization, extraction, and washing [3]
Reusability High potential for reuse [4] Typically not reusable, single-use [4]
Corrosiveness Typically non-corrosive [4] Often highly corrosive [4]
Waste Generation Lower, more environmentally friendly [4] Higher, due to neutralization salts [4]
Tuning Potential High (e.g., by adjusting framework topology & acid site strength) [1] Moderate (e.g., by choosing different acid types) [3]

Experimental Protocols in Esterification

While data for diethyl aspartate is sparse, the following established protocols for similar esterification reactions provide a strong methodological foundation.

Protocol 1: Using a Pyridine Ionic Liquid Catalyst

This method, used for synthesizing diethyl succinate, exemplifies a modern liquid acid catalysis approach [3].

  • Catalyst Preparation: The pyridine ionic liquid catalyst is synthesized, for example, by combining pyridine with acids like p-toluenesulfonic acid or hydrothiocyanic acid [3].
  • Reaction Setup: A mixture of succinic acid, ethanol, and the ionic liquid catalyst is placed in a reaction vessel. A typical molar ratio is succinic acid : ethanol : catalyst = 1 : 4 : 0.04 [3].
  • Reaction Process: The mixture is heated to reflux (e.g., 90°C) with stirring for a defined period (e.g., 5 hours). The reaction often incorporates a device to separate the water by-product, shifting the equilibrium towards ester formation [3].
  • Product Separation & Purification:
    • After the reaction, the crude product is cooled. Excess ethanol is recovered via rotary evaporation [3].
    • The resulting mixture is mixed with a solvent like diethyl ether and washed with acidified water (e.g., a 5% Na₂CO₃ solution) to remove residual ionic liquid and succinic acid [3].
    • The organic layer is then dried, and the solvent is removed via rotary evaporation to obtain the final diethyl succinate product [3].

The workflow for this protocol is illustrated below:

G start Reaction Mixture: Succinic Acid, Ethanol, Ionic Liquid Catalyst reflux Heat to Reflux with Stirring and Water Removal start->reflux cool Cool Reaction Mixture reflux->cool evaporate Recover Excess Ethanol (Rotary Evaporation) cool->evaporate extract Liquid-Liquid Extraction with Diethyl Ether and Wash with Acidified Water evaporate->extract dry Dry Organic Layer extract->dry final Remove Solvent (Rotary Evaporation) to Obtain Diethyl Succinate dry->final

Protocol 2: Using a Solid Acid Catalyst

This general method for glycerol esterification with acetic acid to produce glycerol acetins (mono-, di-, and triacetin) showcases solid acid catalyst use [4].

  • Catalyst Preparation: Solid acid catalysts like zeolites or sulfonated carbons are often activated by calcination at high temperatures (e.g., 500°C for several hours) before use [4].
  • Reaction Setup: Glycerol and acetic acid are mixed in a round-bottom flask with the solid acid catalyst. A typical molar ratio is glycerol : acetic acid = 1 : 6, with a catalyst loading of 0.5-5% of the reactant mass [4].
  • Reaction Process: The mixture is heated to a target temperature (e.g., 100-120°C) and stirred vigorously for a set duration (e.g., 4 hours) [4].
  • Product Separation & Purification:
    • After the reaction, the mixture is cooled to room temperature [4].
    • The solid catalyst is separated from the liquid reaction mixture via simple filtration [4].
    • The filtrate containing the glycerol acetin products is then analyzed, typically using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity [4].

References

diethyl aspartate transport across biological membranes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Aspartate Transport

Research identifies several specific transporter proteins that facilitate aspartate movement across membranes, operating through different mechanisms:

Transporter Name Type Mechanism Key Features
AspT (from Tetragenococcus halophilus) [1] Antiporter Elevator-type Exchanges intracellular alanine for extracellular aspartate; uses a stable homodimer structure where the transport domain moves.
GltTk / GltPh (SLC1A Family) [2] Symporter Elevator-type Co-transports one aspartate molecule with three sodium ions (Na+); movement of the transport domain translocates the substrate.
EAATs (SLC1A Family in mammals) [2] Symporter Elevator-type Primarily transports glutamate; coupling stoichiometry involves 3 Na+, 1 H+, and 1 K+ ion.
Chloroplast Dicarboxylate Transporter [3] Antiporter Not Specified Exchanges aspartate for other metabolites across the chloroplast envelope; features high- and low-affinity components.

Experimental Insights & Methodologies

The following table summarizes key experimental approaches and findings from recent studies on aspartate transporters:

Study Focus Key Experimental Protocol Summary of Quantitative Findings
Structure & Mechanism of AspT [1] Purified AspT protein was reconstituted into liposomes. Structural analysis was performed using cryo-EM single-particle analysis and X-ray crystallography to capture different conformational states. The study elucidated the elevator-type mechanism. It determined structures for the apo outward-facing state (3.56 Å resolution) and the aspartate-bound partially-open inward-facing state (3.40 Å resolution).
Kinetics of GltTk [2] Purified GltTk was reconstituted into proteoliposomes. Initial uptake rates of radiolabeled L-aspartate were measured under varying external concentrations of Na+ and aspartate. A synthetic nanobody was used to isolate transporters of a single orientation. The data fit a model where two sodium ions bind first, then aspartate, followed by a third sodium ion. The apparent affinity for aspartate (KMAsp) was strongly dependent on Na+ concentration at low levels (<50 mM).
Inhibition of Synaptic Transmission [4] Voltage-clamp techniques were used on crayfish muscle fibers. L-aspartate was applied via iontophoresis or superfusion to study its effect on excitatory postsynaptic currents (EPSCs) induced by nerve stimulation or glutamate. Aspartate acted as a competitive inhibitor of glutamate, reducing the size of the quantum EPSC. The equilibrium concentration for aspartate at the receptor was estimated to be 0.3–1.5 mmol/L.

Based on the available information, the following diagram illustrates the general workflow for characterizing a transporter's kinetics, as exemplified in the study on GltTk [2]:

G start Start: Protein Purification recon Reconstitute into Proteoliposomes start->recon inactivate Inactivate One Population (e.g., using Nanobodies) recon->inactivate assay Perform Transport Assay (Vary [Substrate] & [Co-Ions]) inactivate->assay measure Measure Initial Uptake Rates (e.g., Radiolabeled Substrate) assay->measure analyze Analyze Data & Fit to Kinetic Model measure->analyze model Propose Kinetic Mechanism (e.g., Binding Order) analyze->model

Important Note on the Lack of Data for Diethyl Aspartate

It is crucial to note that the detailed experimental data and mechanisms described above pertain to the amino acid L-aspartate. The search returned no specific information on the transport of diethyl aspartate [5]. Esters of amino acids can have significantly different chemical properties and biological activities compared to their parent amino acids.

  • Altered Properties: Esterification impacts a molecule's charge, hydrophobicity (Log P), and recognition by specific protein binding sites. Therefore, the data on L-aspartate transport cannot be directly applied to predict the behavior of diethyl aspartate.
  • Research Gap: The absence of data suggests that the transport of diethyl aspartate across biological membranes may be an understudied area. Your research may require primary experimental investigation.

References

×

XLogP3

-0.2

UNII

E8PPJ44DPT

Other CAS

43101-48-0

Use Classification

Cosmetics -> Antistatic; Skin conditioning

General Manufacturing Information

Aspartic acid, 1,4-diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types